molecular formula C11H19N3O5 B605845 Azido-PEG4-Acrylate CAS No. 1807539-09-8

Azido-PEG4-Acrylate

Número de catálogo: B605845
Número CAS: 1807539-09-8
Peso molecular: 273.29
Clave InChI: AKEGJOJDWYDGEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Azido-PEG4-acrylate is a versatile heterobifunctional crosslinker designed for advanced bioconjugation and material science applications. Its core structure features an azide group at one terminus and an acrylate group at the other, interconnected by a hydrophilic tetraethylene glycol (PEG4) spacer. The PEG spacer is instrumental in enhancing the compound's solubility in aqueous media, facilitating its use in physiological and other water-based experimental conditions. The azide group enables efficient, high-yield conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. This allows for specific and stable covalent bonding with alkyne-containing molecules. Simultaneously, the terminal acrylate group is highly receptive to Michael addition reactions, readily forming bonds with nucleophiles such as thiols, enabling conjugation with a broad range of biomolecules and polymers. This dual functionality makes Azido-PEG4-acrylate an invaluable tool for creating complex macromolecular architectures, including functionalized hydrogels and polymers for tissue engineering and drug delivery systems. Researchers leverage this crosslinker to develop sophisticated drug delivery systems, diagnostic tools, and therapeutic agents, where its bifunctionality allows for the precise and stable attachment of bioactive molecules. The compound's utility is further demonstrated in nanogel platforms for pH-reversible immunodrug delivery and in the synthesis of core-clickable materials for targeted cancer immunotherapy.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O5/c1-2-11(15)19-10-9-18-8-7-17-6-5-16-4-3-13-14-12/h2H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGJOJDWYDGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164550
Record name 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807539-09-8
Record name 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Orthogonal Bioconjugation: The Technical Guide to Azido-PEG4-Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Functionality Advantage[2][3][4]

Azido-PEG4-Acrylate is a heterobifunctional linker that serves as a linchpin in modern materials science and drug delivery.[1][2][3][4] Its utility stems from its orthogonality : it possesses two distinct reactive termini that respond to mutually exclusive stimuli.[1][3]

  • The Acrylate Terminus: Participates in radical polymerization (e.g., hydrogel formation) or Michael-type addition with thiols.[1][3]

  • The Azide Terminus: Participates in bioorthogonal "Click Chemistry" (CuAAC or SPAAC), allowing the post-fabrication attachment of biomolecules without disrupting the polymer network.[1][3]

This guide provides a rigorous analysis of the physicochemical properties, reaction mechanisms, and validated protocols for utilizing Azido-PEG4-Acrylate in hydrogel synthesis and surface functionalization.[1][2][3]

Physicochemical Profile: Molecular Weight & Structure[1][2][5][6][7][8]

Precision in stoichiometry is critical for reproducibility.[1][3] A common pitfall in experimental design is assuming a generic molecular weight (MW) for "PEG4" linkers.[1][3]

The Core Specification

The theoretical structure of pure Azido-PEG4-Acrylate is defined by a specific atomic composition (


).[1][2][3][5]
PropertyValueNotes
IUPAC Name 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl prop-2-enoateDefines the exact connectivity.[1][2][3][4]
Molecular Formula

Based on a pure PEG4 spacer without additional alkyl linkers.[1][2][3][4]
Exact Mass 273.1325 DaMonoisotopic mass for MS calibration.[1][2][3][4]
Molecular Weight 273.29 g/mol Average weight for stoichiometric calculations.[1][2][3][4]
Physical State Pale yellow oil or low-melting solidViscosity varies by temperature; often hygroscopic.[1][2][3][4]
Solubility DMSO, DMF, DCM, WaterHigh water solubility due to the PEG spacer.[2][4]
Vendor Variability Warning

Critical Insight: While the theoretical MW is 273.29 Da, commercial vendors often introduce short alkyl spacers (ethyl or propyl groups) between the PEG chain and the functional groups to enhance stability.[1][3]

  • Example Variation: Some "Azido-PEG4-Acrylate" products have an MW of ~358 Da due to additional ester/amide linkages.[1][2][3][4]

  • Actionable Advice: Always verify the specific MW on the Certificate of Analysis (CoA) for your batch before calculating molar equivalents. Do not rely on the generic name.

Mechanism of Action: Orthogonal Reactivity Map

The power of this molecule lies in its ability to undergo two distinct reactions without cross-interference.[1][3]

The Reactivity Logic[1][4]
  • Step A (Scaffold Formation): The acrylate group is consumed during photopolymerization (e.g., with PEG-Diacrylate) to lock the molecule into a solid hydrogel matrix.[1][3] The azide group remains inert during this radical process.[1][3]

  • Step B (Functionalization): The pendant azide groups are then available for "Click" conjugation with alkyne-tagged ligands (peptides, RGD sequences, fluorophores).[1][3]

ReactivityMap Molecule Azido-PEG4-Acrylate Acrylate Acrylate Terminus (C=C) Molecule->Acrylate  Domain 1 Azide Azide Terminus (-N3) Molecule->Azide  Domain 2 Hydrogel Polymer Network (Scaffold) Acrylate->Hydrogel Radical Polymerization (UV + Initiator) Conjugate Bioconjugate (Ligand Attached) Azide->Conjugate Click Chemistry (CuAAC or SPAAC) Hydrogel->Conjugate  Post-Fabrication  Modification

Figure 1: Orthogonal reactivity pathways. The acrylate builds the structure; the azide decorates it.[1][4]

Validated Protocol: In Situ Hydrogel Functionalization

This protocol describes the synthesis of a PEG-Diacrylate (PEGDA) hydrogel "doped" with Azido-PEG4-Acrylate to create a click-reactive scaffold.[1][2][3][4]

Materials Required[1][2][3][9][10][11]
  • Base Polymer: PEG-Diacrylate (PEGDA), MW 3.4 kDa or 10 kDa.[1][3]

  • Functional Linker: Azido-PEG4-Acrylate (MW ~273.29 Da).[1][2][3][4][6][5]

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for 405nm curing, or Irgacure 2959 for 365nm.[1][2][3]

  • Ligand: DBCO-tagged RGD peptide (for cell adhesion).

Step-by-Step Workflow

Step 1: Pre-Polymer Solution Prep Dissolve PEGDA in PBS to a final concentration of 10% (w/v).[1][3]

  • Calculation: For 1 mL, use 100 mg PEGDA.[1][3]

Step 2: Doping with Azido-Linker Add Azido-PEG4-Acrylate to the solution.[1][2][3][4] The concentration depends on the desired ligand density.[1][3]

  • Typical Range: 0.5 mM to 2.0 mM.[1][3]

  • Note: High concentrations (>5 mM) may disrupt network formation due to chain termination (since it is mono-acrylate).[1][3]

Step 3: Photopolymerization Add LAP photoinitiator (0.05% w/v final).[1][3] Pipette solution into a mold (e.g., between glass slides with 1mm spacers). Expose to UV/Blue light (10–20 mW/cm²) for 2–5 minutes.[1][3]

  • Result: A solid hydrogel with pendant azide groups distributed throughout the matrix.[1][3]

Step 4: Washing Wash the hydrogel 3x with PBS to remove unreacted monomers and initiator.[1][3]

Step 5: Click Conjugation Incubate the hydrogel with the DBCO-peptide (1.5 molar excess relative to Azide) in PBS for 4–12 hours at room temperature.[1][3]

  • Mechanism:[1][2][7] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4] No copper catalyst is needed, preserving cell viability.[1][3]

ProtocolWorkflow Step1 1. Mix Pre-Polymer (PEGDA + Azido-PEG4-Acrylate) Step2 2. Add Initiator (LAP) Step1->Step2 Step3 3. UV Crosslinking (Forms Azide-Active Gel) Step2->Step3  hv (405nm) Step4 4. Wash (PBS) (Remove Unreacted Monomers) Step3->Step4 Step5 5. Add DBCO-Ligand (Incubate 4-12h) Step4->Step5  SPAAC Reaction Step6 6. Functional Hydrogel Step5->Step6

Figure 2: Experimental workflow for creating bio-functionalized hydrogels.

Quality Control & Troubleshooting

Trustworthiness in data requires rigorous QC.[1][3]

Verifying Molecular Weight & Purity[1][2][3][4]
  • H-NMR (DMSO-d6): Look for the characteristic acrylate double bond protons at

    
     5.8–6.4 ppm.[1][2][3][4] The PEG backbone appears as a large multiplet at 
    
    
    
    3.5–3.7 ppm.[1][3]
  • FTIR: The Azide group (

    
    ) provides a distinct, strong diagnostic peak at ~2100 cm⁻¹ .[1][3] This is the "gold standard" for confirming the linker's integrity before use.
    
Storage & Stability[1][2][4]
  • Light Sensitivity: Azides are photostable under ambient light but degrade under strong UV.[1][3] Store in amber vials.

  • Polymerization Risk: Acrylates can spontaneously polymerize.[1][3] Store at -20°C. Vendors often add a stabilizer (e.g., MEHQ); if your application is extremely sensitive to radical scavengers, you may need to run the linker through an inhibitor-removal column.[1][3]

References

  • PubChem. Azido-PEG4-Acrylate Compound Summary (CID 77078233).[1][2][3] National Library of Medicine.[1][3] [Link]

  • Sano, K., et al. (2013). "Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes."[1][3][8] Bioconjugate Chemistry, 24(5), 811-816.[1][3][5][8] [Link]

Sources

The Stability Paradox: A Technical Guide to Azido-PEG4-Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage and Stability of Azido-PEG4-Acrylate Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The Molecule in Tension

Azido-PEG4-Acrylate is a high-value heterobifunctional crosslinker essential for "Click Chemistry" (CuAAC/SPAAC) and Michael addition reactions. Its utility lies in its dual reactivity, but this same duality creates a significant storage challenge.

The molecule exists in a state of chemical tension :

  • The Azide (

    
    ):  Generally stable but susceptible to photolytic decomposition and shock (though mitigated by the PEG chain).
    
  • The Acrylate (

    
    ):  Thermodynamically unstable, prone to spontaneous free-radical polymerization and hydrolytic cleavage of the ester bond.
    
  • The PEG Spacer: Highly hygroscopic, acting as a moisture magnet that accelerates ester hydrolysis.

This guide provides a self-validating system for maintaining reagent integrity, moving beyond simple "store at -20°C" instructions to explain the mechanistic reasons for failure and how to prevent them.

The Degradation Matrix: Mechanisms of Failure

To preserve Azido-PEG4-Acrylate, one must understand its three primary failure modes.

The Acrylate Polymerization Risk

Acrylates polymerize via a free-radical mechanism. This can be initiated by heat (thermal auto-initiation) or light. Commercial preparations often contain trace inhibitors like MEHQ (4-methoxyphenol).

  • The Oxygen Paradox: MEHQ requires trace dissolved oxygen to form the stable phenoxy radical that inhibits polymerization. However, storing the reagent under ambient atmosphere introduces moisture.

  • The Solution: At -20°C, thermal initiation is kinetically negligible. Therefore, moisture exclusion takes precedence over oxygen presence.

Hydrolytic Cleavage

The ester linkage connecting the acrylate to the PEG chain is the "Achilles' heel." Water, drawn in by the hygroscopic PEG, attacks the carbonyl carbon.

  • Result: Cleavage into Acrylic Acid and Azido-PEG4-Alcohol, rendering the molecule useless for crosslinking.

Photolytic Decomposition

While organic azides are reasonably stable, exposure to UV or strong visible light can trigger the release of nitrogen gas (


) and the formation of a highly reactive nitrene species, which will insert nonspecifically into nearby bonds.
Visualization: The Stability Logic Map

The following diagram illustrates the causal relationships between environmental stressors and chemical failure.

StabilityMatrix Reagent Azido-PEG4-Acrylate Moisture Moisture/Humidity (Hygroscopic PEG) Reagent->Moisture Heat Heat (>4°C) Reagent->Heat Light UV/Vis Light Reagent->Light Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Nucleophilic Attack Radical Free Radical Polymerization Heat->Radical Thermal Initiation Light->Radical Photo-initiation Photolysis Nitrene Formation (-N2) Light->Photolysis Energy Absorption Dead1 Cleavage: Acrylic Acid + PEG-Alcohol Hydrolysis->Dead1 Dead2 Insoluble Polymer (White Precipitate) Radical->Dead2 Dead3 Loss of Click Functionality Photolysis->Dead3

Figure 1: Causal pathways of Azido-PEG4-Acrylate degradation. Red nodes indicate environmental threats; yellow nodes indicate chemical mechanisms; black nodes indicate irreversible failure.

The Gold Standard Storage Protocol

This protocol is designed to maximize shelf life (typically 12+ months) by mitigating the risks identified above.

Primary Storage Conditions
ParameterSpecificationMechanistic Rationale
Temperature -20°C (± 5°C) Arrests thermal polymerization; significantly slows hydrolysis kinetics.
Atmosphere Inert (Argon/Nitrogen) Displaces humid air. Prevents oxidative degradation of the PEG chain.
Container Amber Glass Vial Blocks UV/Vis light to prevent azide photolysis and acrylate photo-initiation.
Closure Teflon-lined Screw Cap Ensures an airtight seal; Parafilm is recommended as a secondary barrier.
Desiccation Required Store the vial inside a secondary container (jar/bag) with active silica gel.
Handling & Thawing: The "Danger Zone"

The most critical moment in the reagent's life is the transition from -20°C to room temperature. Opening a cold vial condenses atmospheric water directly into the hygroscopic reagent, triggering immediate hydrolysis.

Protocol:

  • Remove vial from freezer.

  • DO NOT OPEN. Place the vial in a desiccator or on the benchtop.

  • Wait 30–45 minutes until the vial feels ambient to the touch.

  • Wipe the outside of the vial to remove external condensation.

  • Open, dispense quickly, and purge headspace with Argon before resealing.

ThawingProtocol Start Reagent at -20°C Step1 Remove from Freezer Keep Cap TIGHT Start->Step1 Decision Is vial at Room Temp? Step1->Decision Wait Wait 30-45 mins (Desiccated Environment) Decision->Wait No Open Wipe Condensation -> Open Decision->Open Yes Wait->Decision Dispense Dispense Reagent Open->Dispense Reseal Purge with Argon -> Reseal Dispense->Reseal

Figure 2: Safe handling workflow to prevent condensation-induced hydrolysis.

Quality Control: Self-Validating Systems

Before committing this reagent to a complex bioconjugation, validate its integrity.

Visual Inspection
  • Pass: Clear to slightly off-white oil or low-melting solid.

  • Fail: Cloudy, viscous gel, or presence of white precipitate (indicates polymerization).

1H-NMR Validation (The Truth Source)

NMR is the only definitive method to confirm both acrylate and azide integrity. Dissolve ~5mg in


 or 

.
Functional GroupChemical Shift (

, ppm)
Diagnostic SignalFailure Indicator
Acrylate (Vinyl) 5.8 – 6.4 ppm Three distinct multiplets (dd).Disappearance or broadening (Polymerization).
Ester Linkage ~4.2 – 4.3 ppm Triplet (

-O-CO).
Shift to ~3.7 ppm (Hydrolysis -> Alcohol).
PEG Backbone 3.6 ppm Large singlet/multiplet.(Reference peak).
Azide Alpha-H ~3.4 ppm Triplet (

-

).
Shift or loss indicates degradation.
Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization:

    • UV (254 nm): Acrylate absorbs weakly.

    • Stain: KMnO4 (stains acrylate alkene) or Ninhydrin (negative, no amines).

  • Result: A single spot indicates purity. A streak at the baseline usually indicates polymerized material or hydrolyzed acrylic acid.

Troubleshooting & FAQs

Q: Can I store the reagent in water or buffer? A: No. Acrylate esters hydrolyze in water, especially at pH > 8.0. Prepare aqueous solutions immediately before use.[1] If stock solutions are necessary, use anhydrous DMSO or DMF and store at -20°C for no more than 1-2 weeks.

Q: The reagent has solidified. Is it ruined? A: Not necessarily. Azido-PEG4-Acrylate has a melting point near room temperature. If it melts back to a clear oil upon warming to 25°C, it is likely fine. If it remains solid or cloudy at 25°C, it has polymerized.

Q: I don't have Argon. Can I use Nitrogen? A: Yes. Any dry, inert gas is preferable to ambient air. If neither is available, ensure the container is minimal in size (less headspace) and tightly sealed with Parafilm inside a desiccator.

References

  • Click Chemistry Tools. Storage and Handling of Azide Reagents. Technical Support Documents.[2][3] [Link]

  • Agrawal, A., et al. (2018). Kinetic Stability of Acrylates in Bioconjugation. Bioconjugate Chemistry.[4] (General reference on acrylate hydrolysis rates).

  • Stanford Environmental Health & Safety. Information on Azide Compounds.[Link]

Sources

Strategic Utilization and Safety Protocols for Azido-PEG4-Acrylate in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterobifunctional Advantage

Azido-PEG4-Acrylate (CAS: 1807539-09-8) represents a critical class of heterobifunctional crosslinkers that bridge the gap between structural material science and bio-orthogonal chemistry. Unlike homobifunctional reagents (e.g., PEG-Diacrylate), this molecule possesses two distinct "handles" with non-overlapping reactivity profiles:

  • The Acrylate Terminus: Enables free-radical polymerization or thiol-Michael addition, allowing the molecule to be incorporated into hydrogel backbones or polymer chains.

  • The Azide Terminus: Remains chemically inert during polymerization (under standard conditions), serving as a latent anchor for subsequent "Click Chemistry" reactions (CuAAC or SPAAC).

This guide synthesizes the Safety Data Sheet (SDS) parameters with field-proven experimental protocols to ensure both researcher safety and experimental success.

Chemical Identity & Physical Properties[1]

The selection of a PEG4 (tetraethylene glycol) spacer is intentional. Shorter spacers often lead to steric hindrance, preventing the azide from accessing its target alkyne. Longer spacers can introduce unnecessary flexibility or "floppiness," reducing reaction entropy. PEG4 is the "Goldilocks" length for most surface modification applications.

Table 1: Technical Specifications
PropertySpecificationContext/Implication
Chemical Name Azido-PEG4-AcrylateN/A
CAS Number 1807539-09-8Unique identifier for regulatory tracking.[1][2]
Formula

C/N Ratio: 3.66 (See Safety Section).
Molecular Weight 273.29 DaLow MW facilitates rapid diffusion in hydrogels.
Solubility DMSO, DMF, DCM, WaterWater solubility allows for solvent-free bio-applications.
Appearance Colorless to pale yellow oilDiscoloration indicates polymerization or oxidation.
Storage -20°C, Desiccated, DarkCritical: Acrylates self-polymerize with heat/light.

Critical Safety Framework (The Expanded SDS)

Handling Azido-PEG4-Acrylate requires navigating two distinct hazard classes: the instability of acrylates and the energetic potential of azides.

The "Rule of Six" and Azide Safety

Organic azides can be explosive.[3][4][5] A standard safety heuristic is the C/N Ratio :



For Azido-PEG4-Acrylate (

):
  • Ratio:

    
    
    

Verdict: The molecule is thermodynamically stable under standard conditions. However, the following Immutable Safety Laws apply:

  • No Metal Spatulas: Azides can react with transition metals (Copper, Lead) to form shock-sensitive metal azides. Use plastic or ceramic tools.

  • No Halogenated Solvents: Do not use DCM or Chloroform if sodium azide was used in a precursor step, as di/tri-azidomethane can form.[4][5] (Safe for the purified reagent, but a good habit to avoid).

  • Cold Chain: Acrylates require inhibitors (e.g., MEHQ) to prevent spontaneous polymerization. These inhibitors require dissolved oxygen to function. Do not store under pure Nitrogen/Argon for years; the inhibitor may fail.

Workflow Logic & Safety Diagram

SafetyWorkflow Start Reagent Receipt Storage Storage: -20°C (Dark, Desiccated) Start->Storage Thaw Equilibrate to RT (Prevent Condensation) Storage->Thaw Required for Use CheckColor Check Appearance: Colorless? Thaw->CheckColor Usage Experimental Use (Fume Hood) Disposal Disposal (Separate Azide Waste) Usage->Disposal Quench Unreacted Azides CheckColor->Usage Yes Polymerized Discard: Self-Polymerized CheckColor->Polymerized Yellow/Solid

Figure 1: Critical handling workflow. Note the visual check for polymerization (yellowing/solidification) before use.

Mechanistic Pathways & Experimental Logic

The utility of Azido-PEG4-Acrylate lies in its ability to undergo orthogonal reactions.

  • Pathway A (Acrylate): Radical Polymerization. Initiated by light (photoinitiator) or heat (APS/TEMED). This locks the molecule into a physical structure (e.g., a hydrogel).

  • Pathway B (Azide): Click Chemistry.[6] The azide group survives the radical polymerization, leaving the hydrogel surface "decorated" with reactive sites. These can then be clicked to Alkyne-tagged peptides, DNA, or fluorophores.

Mechanism Molecule Azido-PEG4-Acrylate Acrylate Acrylate Group (C=C Double Bond) Molecule->Acrylate Azide Azide Group (-N3) Molecule->Azide Polymer Polymer Network (Hydrogel Backbone) Acrylate->Polymer + Radical Radical Free Radical Source (UV/APS) Radical->Polymer Triazole Stable Triazole Linkage Azide->Triazole + Alkyne (Click) Alkyne Alkyne/DBCO Ligand Alkyne->Triazole

Figure 2: Dual-mechanistic pathway. The acrylate integrates into the material, while the azide remains available for bio-functionalization.

Validated Experimental Protocol

Protocol: Post-Polymerization Functionalization of Hydrogels

Objective: Create a hydrogel scaffold and subsequently attach a fluorescent RGD peptide.

Phase 1: Hydrogel Formation (The Scaffold)

Reagents: GelMA (Gelatin Methacryloyl), Azido-PEG4-Acrylate (1 mM), LAP (Photoinitiator).

  • Preparation: Dissolve GelMA (5% w/v) and LAP (0.25% w/v) in PBS.

  • Doping: Add Azido-PEG4-Acrylate to the solution at a final concentration of 1 mM.

    • Expert Insight: We keep the concentration low (1 mM) to prevent the azide from disrupting the structural integrity of the gel.

  • Crosslinking: Pipette solution into a mold and expose to 405 nm light (10 mW/cm²) for 60 seconds.

    • Result: The acrylate group of the Azido-PEG4-Acrylate copolymerizes with GelMA. The Azide group is now tethered to the gel matrix.

Phase 2: Click Functionalization (The Decoration)

Reagents: DBCO-tagged RGD Peptide (Dibenzocyclooctyne-RGD).

  • Wash: Rinse the hydrogel 3x with PBS to remove unreacted monomers.

  • Reaction: Incubate the hydrogel in a solution of DBCO-RGD (50 µM) in PBS for 30 minutes at 37°C.

    • Why DBCO? This is Copper-Free Click Chemistry (SPAAC). Copper is cytotoxic and should be avoided in cell-laden gels.

  • Validation: Wash 3x with PBS. If the RGD peptide has a fluorophore, image under a confocal microscope.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Gel fails to cure Oxygen InhibitionAcrylates are sensitive to

. Degas solutions or cure in an Argon atmosphere.
Precipitation Solubility LimitPEG4 is soluble, but high concentrations (>10 mM) in pure water may aggregate. Add 10% DMSO.
Low Click Efficiency Steric HindranceThe azide might be buried inside the gel mesh. Use a longer spacer (PEG8) or increase porosity.
Cell Death Copper ToxicityIf using CuAAC (Copper-catalyzed click), switch to SPAAC (DBCO/BCN) reagents.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[5][7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • PubChem. (n.d.).[8] Compound Summary: Azido-PEG4-Acrylate (CID 77078233). National Library of Medicine. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). General Protocol for CuAAC Click Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Azide-Functionalized Hydrogels via Azido-PEG4-Acrylate Co-Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoupling Mechanics from Biology

In advanced tissue engineering and drug delivery, the ability to independently tune the mechanical stiffness of a scaffold and its biochemical ligand density is paramount. Traditional hydrogel functionalization often compromises network integrity.

Azido-PEG4-Acrylate serves as a critical heterobifunctional monomer in this context. It enables a dual-stage fabrication strategy :

  • Structural Formation (Stage I): The acrylate terminus participates in radical photopolymerization (typically with a bulk crosslinker like PEG-Diacrylate) to form the physical network.

  • Bio-orthogonal Functionalization (Stage II): The azide (

    
    ) terminus remains chemically inert during photopolymerization but is available for highly specific, copper-free "Click" chemistry (SPAAC) with DBCO- or BCN-tagged molecules post-fabrication.
    

This protocol details the synthesis of a dimensionally stable PEG-based hydrogel decorated with pendant azide groups, ready for cytocompatible ligand attachment.

Chemical Basis & Mechanism

The success of this protocol relies on the orthogonality of the two reaction types employed.

Reaction Mechanics
  • Acrylate Polymerization (Chain-Growth): Upon exposure to UV/Visible light, the photoinitiator (LAP) generates free radicals. These radicals attack the acrylate double bond on both the bulk PEGDA crosslinker and the Azido-PEG4-Acrylate monomer. This locks the azide into the hydrogel mesh without chemically altering it.

  • SPAAC Functionalization (Step-Growth): Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes the potential energy stored in a strained cyclooctyne ring (e.g., DBCO). When introduced to the azide-laden gel, the ring collapses into a stable triazole linkage. This reaction occurs spontaneously in aqueous buffer at 37°C, requiring no toxic catalysts.

Chemical Pathway Diagram

G cluster_0 Pre-Polymer Solution M1 PEG-Diacrylate (Bulk Crosslinker) Network Crosslinked Hydrogel (Pendant Azides) M1->Network Radical Polymerization M2 Azido-PEG4-Acrylate (Functional Monomer) M2->Network PI LAP Photoinitiator (Radical Source) Light 405nm / 365nm Light PI->Light Light->Network Initiation Final Bio-Functionalized Scaffold Network->Final SPAAC Reaction (Copper-Free Click) Ligand DBCO-Functionalized Ligand (e.g., RGD) Ligand->Final

Figure 1: Chemical workflow transforming liquid precursors into a bio-functionalized scaffold. The Azido-PEG4-Acrylate is incorporated during the light-mediated step, serving as the anchor for subsequent DBCO-ligand attachment.

Materials & Equipment

Reagents
ComponentSpecificationRole
Azido-PEG4-Acrylate >95% Purity, MW ~300-400 DaFunctional Monomer
PEG-Diacrylate (PEGDA) MW 3.4 kDa - 10 kDaStructural Crosslinker
LAP Photoinitiator Lithium phenyl-2,4,6-trimethylbenzoylphosphinateRadical Initiator (Cytocompatible)
PBS 1X, pH 7.4Solvent
DBCO-Ligand e.g., DBCO-RGD or DBCO-FluorophoreFunctional Molecule
Equipment
  • Photopolymerization Light Source: 365 nm (UV) or 405 nm (Visible). Intensity: 5–10 mW/cm².

  • Molds: PDMS punch molds or sterile syringe tips (cut-off).

  • Pipettes: P10, P200, P1000.

Experimental Protocol

Protocol A: Hydrogel Scaffold Formation

Objective: Synthesize a 10% (w/v) PEGDA hydrogel containing 1 mM accessible Azide groups.

  • Stock Solution Preparation:

    • PEGDA Stock (20% w/v): Dissolve 200 mg PEGDA in 1 mL PBS. Vortex until clear.

    • Azide Stock (100 mM): Dissolve Azido-PEG4-Acrylate in PBS (e.g., 3.5 mg in 100 µL, depending on exact MW).

    • LAP Stock (0.5% w/v): Dissolve 5 mg LAP in 1 mL PBS. Filter sterilize (0.22 µm) if using for cell culture.

  • Pre-Polymer Mixing: Combine the following in a microcentrifuge tube to create 1 mL of final gel solution:

    • PEGDA Stock: 500 µL (Final: 10% w/v)

    • Azide Stock: 10 µL (Final: 1 mM)

    • LAP Stock: 100 µL (Final: 0.05% w/v)

    • PBS: 390 µL (To reach volume)

    • Note: Gently pipette to mix. Do not vortex vigorously to avoid oxygen entrapment.

  • Casting:

    • Pipette 50 µL of the mixture into PDMS molds (circular, 5mm diameter).

    • Critical: If oxygen inhibition is observed (tacky surface), cover the mold with a glass coverslip to exclude air.

  • Photocrosslinking:

    • Expose to 365nm or 405nm light at 10 mW/cm².

    • Duration: 2–5 minutes. Gelation should be visible within 30 seconds.

  • Washing:

    • Remove gels from molds.

    • Wash 3x with sterile PBS (10 mins per wash) to remove unreacted monomer and photoinitiator.

Protocol B: Post-Gel Functionalization (SPAAC)

Objective: Attach a fluorescent or bioactive ligand to the azide handles.

  • Ligand Preparation:

    • Prepare a solution of DBCO-Ligand (e.g., DBCO-Cy5 or DBCO-RGD) in PBS.

    • Stoichiometry: Use a 1.5x molar excess relative to the theoretical azide content if maximum labeling is desired. For 1 mM azide gels, use 1.5 mM DBCO solution.

  • Incubation:

    • Submerge the hydrogel discs in the DBCO solution.

    • Incubate at 37°C for 30–60 minutes on an orbital shaker.

    • Note: No catalyst is required.[1]

  • Quenching & Washing:

    • Remove the DBCO solution.

    • Wash gels extensively (4x 15 mins) with PBS to diffuse out unbound ligand.

    • Validation: If using a fluorophore, image via confocal microscopy. If using RGD, proceed to cell seeding.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_cross Phase 2: Crosslinking cluster_func Phase 3: Functionalization Step1 Dissolve PEGDA & LAP in PBS Step2 Add Azido-PEG4-Acrylate (1-5 mM) Step1->Step2 Step3 Cast into Molds (Cover to exclude O2) Step2->Step3 Step4 UV/Vis Exposure (2-5 mins) Step3->Step4 Step5 Wash Unreacted Monomer Step4->Step5 Step6 Incubate with DBCO-Ligand (37°C, 1 hr) Step5->Step6

Figure 2: Step-by-step operational workflow for generating bio-orthogonal hydrogels.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Gelation / Tacky Surface Oxygen InhibitionAcrylates are sensitive to

. Perform crosslinking under argon or cover the mold with a glass slide. Increase LAP concentration to 0.1%.
Low Functionalization Efficiency Steric HindranceThe mesh size may be too small. Reduce PEGDA concentration (e.g., from 10% to 5%) or use higher MW PEGDA (e.g., 10 kDa) to increase pore size.
Cell Death (if encapsulating) Radical ToxicityReduce UV exposure time. Ensure LAP is used (absorbs at 405nm) rather than Irgacure 2959 (requires cytotoxic UV-B).
High Swelling Low Crosslink DensityIncrease PEGDA concentration. Note that Azido-PEG4-Acrylate is a mono-acrylate and acts as a chain terminator; too much will reduce network integrity.

References

  • Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-Diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials.[2][1][3][4][5][6] Link

  • DeForest, C. A., & Anseth, K. S. (2011). "Cytocompatible Click-based Hydrogels with Dynamically Tunable Properties." Nature Chemistry. Link

  • Lin, C. C., et al. (2011). "PEG Hydrogels Formed by Thiol-Ene Photo-Click Chemistry and Their Effect on the Formation and Recovery of Insulin-Secreting Cell Spheroids." Biomaterials.[2][1][3][4][5][6] Link

  • Jiang, Y., et al. (2014). "Click Hydrogels, Microgels and Nanogels: Emerging Platforms for Drug Delivery and Tissue Engineering." Biomaterials.[2][1][3][4][5][6] Link

Sources

Precision Cell Surface Engineering: The Azido-PEG4-Acrylate Interface

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-AZPEG-04

Executive Summary

Azido-PEG4-Acrylate is a heterobifunctional crosslinker designed for the robust, modular engineering of cell surfaces. Unlike traditional conjugation reagents, this molecule bridges the gap between stability and reactivity. It features an acrylate moiety (Michael acceptor) for stable anchoring to cell surface thiols and an azide moiety (


) for bioorthogonal "Click" functionalization.

This guide details the application of Azido-PEG4-Acrylate for introducing clickable handles onto live cell surfaces. It prioritizes the Thiol-Acrylate Michael Addition over maleimide chemistries due to the superior hydrolytic stability of the resulting thioether bond, ensuring long-term retention of surface modifications in complex biological media.

Scientific Mechanism & Rationale

The "Anchor-and-Hook" Strategy

The utility of Azido-PEG4-Acrylate relies on a two-step "Anchor-and-Hook" mechanism that decouples surface attachment from functional payload delivery.

  • The Anchor (Acrylate): The acrylate group reacts with free sulfhydryl (-SH) groups on cell surface proteins (e.g., cysteines) via a Michael addition.

    • Expert Insight: While Maleimides react faster, they are prone to retro-Michael exchange (instability) in the presence of serum albumin. Acrylates form a stable thioether linkage that resists hydrolysis, making them superior for longitudinal studies (e.g., cell tracking over days).

  • The Spacer (PEG4): A 4-unit Polyethylene Glycol spacer provides aqueous solubility and reduces steric hindrance, projecting the azide group away from the glycocalyx.

  • The Hook (Azide): The exposed azide reacts specifically with strained alkynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction is copper-free and bioorthogonal, preserving cell viability.

Pathway Visualization

The following diagram illustrates the sequential modification workflow.

CellSurfaceEngineering cluster_0 Key Advantage: Hydrolytic Stability Cell Native Cell Surface (Protein-SH) Intermediate Azide-Tagged Cell (Stable Thiol-Ether) Cell->Intermediate Step 1: Michael Addition (pH 7.4-8.0, 1-2h) Linker Azido-PEG4-Acrylate (Reagent) Linker->Intermediate  Covalent Binding Final Functionalized Cell (Covalent Modification) Intermediate->Final Step 2: SPAAC Click (Copper-Free, <1h) Payload DBCO-Payload (Fluorophore/Drug) Payload->Final  Bioorthogonal Ligation

Caption: Workflow for converting surface thiols into bioorthogonal azide handles using Azido-PEG4-Acrylate.

Comparative Analysis: Acrylate vs. Alternatives

Choosing the right anchor chemistry is critical for experimental success.

FeatureAcrylate (Azido-PEG4-Acrylate)Maleimide (Azido-PEG4-Maleimide)NHS Ester (Azido-PEG4-NHS)
Target Group Free Thiols (-SH)Free Thiols (-SH)Primary Amines (-NH2)
Reaction Speed Slow (1–2 hours)Fast (15–30 mins)Fast (15–30 mins)
Bond Stability High (Permanent)Moderate (Ring hydrolysis/Exchange)High (Amide bond)
Selectivity High for CysteineHigh for CysteineLow (Reacts with all Lysines)
Toxicity Risk Moderate (GSH depletion if excess)LowLow
Best Use Case Long-term tracking, in vivo studies Rapid, short-term labelingGeneral fixation/labeling

Detailed Experimental Protocols

Materials Required
  • Azido-PEG4-Acrylate: (Store at -20°C, protect from light).

  • Reaction Buffer: PBS (pH 7.4) or HEPES (pH 8.0). Note: Slightly basic pH (8.0) accelerates the acrylate-thiol reaction.

  • DBCO-Reagent: DBCO-Fluorophore (e.g., DBCO-Cy5) or DBCO-Biotin.

  • Cell Line: Adherent or suspension cells (e.g., HeLa, Jurkat).

  • Optional: Traut’s Reagent (2-Iminothiolane) to increase surface thiol density.

Protocol A: Surface Azide-Tagging (The Anchor)

Objective: Covalently attach the linker to cell surface thiols.

  • Cell Preparation:

    • Harvest cells (

      
       cells/mL).
      
    • Wash 2x with warm PBS to remove serum proteins (Serum albumin contains thiols that will scavenge the reagent).

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Azido-PEG4-Acrylate in dry DMSO.

    • Dilute to a working concentration of 100 µM – 500 µM in pH 8.0 PBS/HEPES.

    • Optimization: Acrylates react slower than maleimides; a higher concentration (200-500 µM) drives the reaction to completion.

  • Incubation:

    • Resuspend cells in the working solution.

    • Incubate for 60–90 minutes at 37°C or Room Temperature with gentle rotation.

    • Critical: Do not exceed 2 hours to avoid intracellular depletion of Glutathione (GSH).

  • Washing:

    • Centrifuge (300 x g, 5 min) and remove supernatant.

    • Wash 3x with PBS + 1% BSA. The BSA helps scavenge any unreacted acrylate monomer.

Protocol B: Functionalization via SPAAC (The Hook)

Objective: Attach the payload to the azide-tagged cells.

  • Labeling:

    • Resuspend azide-labeled cells in PBS.

    • Add 20–50 µM DBCO-Payload (e.g., DBCO-Cy5).

  • Incubation:

    • Incubate for 30–45 minutes at Room Temperature (protect from light).

    • Note: No copper catalyst is required.

  • Final Wash & Analysis:

    • Wash cells 3x with PBS.

    • Analyze via Flow Cytometry or Confocal Microscopy.

Troubleshooting & Optimization System

IssueProbable CauseCorrective Action
Low Signal Intensity Low surface thiol density.Pre-treat with Traut's Reagent: Incubate cells with 10 µM Traut's reagent for 10 min to convert surface amines to thiols before adding Azido-PEG4-Acrylate.
Low Signal Intensity pH too low.Acrylates require basic activation. Ensure Reaction Buffer is pH 8.0 .
High Cell Toxicity Intracellular GSH depletion.Reduce Azido-PEG4-Acrylate concentration to <100 µM or reduce incubation time to 45 mins.
High Background Non-specific DBCO binding.Perform a "Mock" control (Cells + DBCO only) to gate background. Wash with 1% BSA.

References

  • Sano, K., et al. (2013).[1] "Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes."[1] Bioconjugate Chemistry.

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials.

  • Agard, N. J., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.

  • BroadPharm. (n.d.).[2] "Azido-PEG4-Acrylate Product Data & Properties." BroadPharm Product Catalog.

  • Click Chemistry Tools. (n.d.). "SPAAC Labeling Protocol for Cell Surface Engineering." Technical Support Protocols.

Sources

Application Note: Dual-Mode Functionalization of Hydrogels via SPAAC using Azido-PEG4-Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of Azido-PEG4-Acrylate as a heterobifunctional monomer for engineering bioorthogonal hydrogel scaffolds. Unlike traditional conjugation methods that risk protein denaturation or non-specific binding, this protocol leverages Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1] This copper-free "click" chemistry allows for the post-fabrication functionalization of hydrogels with labile biological ligands (growth factors, peptides, antibodies) in the presence of live cells, ensuring high viability and precise spatial control.

Chemical Logic & Mechanism

The utility of Azido-PEG4-Acrylate lies in its orthogonal reactivity. It serves as a bridge between structural polymer chemistry and bio-conjugation.

The Heterobifunctional Design
  • Acrylate Terminus (Structural Integration): The acrylate group (

    
    ) participates in free-radical polymerization (photopolymerization or chemical initiation). This allows the molecule to copolymerize directly into the backbone of a hydrogel (e.g., PEG-Diacrylate, Gelatin Methacryloyl) during the initial fabrication step.
    
  • PEG4 Spacer (Solubility & Kinetics): The tetra-ethylene glycol linker (~16 Å) provides critical hydrophilicity. It extends the reactive azide away from the polymer backbone, reducing steric hindrance and increasing the reaction rate (

    
    ) during the subsequent click step.
    
  • Azide Terminus (Bioorthogonal Handle): The azide group (

    
    ) is chemically inert to biological functional groups (amines, thiols, carboxyls) and oxygen. It reacts exclusively with strained cyclooctynes (e.g., DBCO, BCN) via SPAAC.[2]
    
The Reaction: SPAAC

The mechanism involves a [3+2] cycloaddition between the azide and a strained alkyne (typically Dibenzocyclooctyne, DBCO).[2] The release of ring strain (~18 kcal/mol) drives the reaction forward without the need for toxic copper catalysts (


), making it cytocompatible.

Key Material Parameters

ParameterSpecificationSignificance
Molecule Name Azido-PEG4-AcrylateHeterobifunctional crosslinker/monomer.[3]
Molecular Weight ~273.29 DaSmall enough to minimize disruption of gel mechanics.
Spacer Length PEG4 (~16 Å)Optimal balance: reduces steric hindrance without entropic folding.
Solubility Water, DMSO, DMF, MeOHHighly compatible with aqueous cell culture media.
Reactive Partner DBCO, BCN, CyclooctyneStrained alkynes required for copper-free click.[2]
Reaction Kinetics

Fast enough for biological timescales (minutes to hours).
Stability Light sensitive (Acrylate)Store dark at -20°C. Avoid reducing agents (e.g., DTT) with Azides.

Experimental Workflow Visualization

The following diagram illustrates the two-phase process: Phase 1 (Scaffold Fabrication) and Phase 2 (Bio-Functionalization).

SPAAC_Workflow cluster_0 Phase 1: Scaffold Fabrication cluster_1 Phase 2: SPAAC Functionalization Monomer Backbone Monomer (e.g., PEGDA) Gelation Photopolymerization (UV/Visible Light) Monomer->Gelation Linker Azido-PEG4-Acrylate (Functional Monomer) Linker->Gelation Photoinit Photoinitiator (e.g., LAP) Photoinit->Gelation AzideGel Azide-Functionalized Hydrogel Network Gelation->AzideGel Acrylate Incorporation ClickRxn Incubation (37°C, pH 7.4) AzideGel->ClickRxn Pendant Azides Ligand DBCO-Labeled Biomolecule Ligand->ClickRxn Final Bio-Active Hydrogel ClickRxn->Final Triazole Formation

Caption: Workflow showing the incorporation of Azido-PEG4-Acrylate into a hydrogel backbone followed by post-gelation modification via SPAAC chemistry.

Detailed Protocols

Protocol A: Synthesis of "Clickable" Hydrogels

Objective: To create a PEG-based hydrogel with pendant azide groups available for future conjugation.

Reagents:

  • PEG-Diacrylate (PEGDA, MW 3.4 kDa or 10 kDa)

  • Azido-PEG4-Acrylate (Stock: 100 mM in DMSO)

  • Photoinitiator (e.g., LAP or Irgacure 2959)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Prepare Pre-polymer Solution:

    • Dissolve PEGDA in PBS to a final concentration of 10% (w/v).

    • Add photoinitiator (e.g., LAP) to 0.05% (w/v).

  • Add Functional Linker:

    • Add Azido-PEG4-Acrylate to the solution.

    • Target Concentration: Typically 0.5 mM to 5 mM .

    • Note: Higher concentrations increase ligand density but may alter bulk mechanical properties if >10 mM.

  • Filtration (Sterilization):

    • Filter the mixture through a 0.22 µm syringe filter if using for cell culture.

  • Casting & Polymerization:

    • Pipette solution into molds (e.g., PDMS wells or cut syringe tips).

    • Expose to UV/Visible light (wavelength depends on initiator, e.g., 365nm or 405nm) for 2–5 minutes.

  • Wash Step (Critical):

    • Wash the cured hydrogels 3x with sterile PBS (15 mins each) to remove unreacted monomer and photoinitiator.

    • Result: The hydrogel now contains covalently tethered azide groups distributed throughout the matrix.

Protocol B: Post-Gelation SPAAC Functionalization

Objective: To attach a DBCO-labeled peptide (e.g., DBCO-RGD) to the azide-gel.

Reagents:

  • Azide-Functionalized Hydrogels (from Protocol A)

  • DBCO-Ligand (peptide, protein, or fluorophore)

  • Reaction Buffer: PBS + 0.1% BSA (to prevent non-specific adsorption)

Procedure:

  • Equilibration:

    • Transfer hydrogels to a multi-well plate. Cover with Reaction Buffer.

  • Reaction Setup:

    • Prepare the DBCO-Ligand solution in Reaction Buffer.

    • Stoichiometry: Use a 1.5x to 2x molar excess of DBCO relative to the estimated surface-accessible azides if rapid saturation is needed. For bulk modification, diffusion is the rate-limiting step; allow longer times.

    • Typical Concentration: 10 µM – 100 µM of DBCO-Ligand.

  • Incubation:

    • Add DBCO solution to the hydrogels.

    • Incubate at 37°C for 1 to 4 hours (or 4°C overnight for proteins sensitive to heat).

    • No Catalyst Required.[1][]

  • Quenching & Washing:

    • Remove the reaction solution.

    • Wash gels 3x with PBS (30 mins each) to diffuse out unbound ligand.

    • Optional: If unreacted azides must be quenched, incubate with excess free DBCO-Acid or BCN-Alcohol (though usually unnecessary for biological applications).

Validation & Troubleshooting

Self-Validating the System

Before committing precious biological samples, validate the click efficiency using a fluorophore.

  • The "Traffic Light" Control:

    • Negative Control: PEGDA gel without Azido-PEG4-Acrylate + DBCO-Cy5. (Should be dark).

    • Positive Control: PEGDA gel with Azido-PEG4-Acrylate + DBCO-Cy5. (Should be fluorescent).

    • Specificity Check: Pre-incubate Azide-gel with excess free DBCO (non-fluorescent) before adding DBCO-Cy5. (Should be dark/blocked).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Labeling Efficiency Steric hindrance or diffusion limits.Increase incubation time (up to 24h). Ensure PEG4 linker is used (not PEG0).
High Background Physical entrapment of DBCO ligand.DBCO is hydrophobic. Add 5% DMSO during reaction or wash with PBS + 0.1% Tween-20.
Incomplete Gelation Oxygen inhibition of acrylate.Degas buffers or perform polymerization in an argon/nitrogen atmosphere.
Precipitation DBCO insolubility.Dissolve DBCO stock in DMSO before diluting into aqueous buffer. Keep DMSO < 0.5% for live cells.

Optimization for Cell Culture

When encapsulating cells during gelation (Phase 1), ensure the Azido-PEG4-Acrylate is sterile. The SPAAC reaction (Phase 2) can then be performed on the cell-laden gel to introduce cues dynamically.

  • Cytotoxicity: Azides and DBCO are generally non-toxic at standard concentrations (< 100 µM).

  • Media Compatibility: SPAAC works in full serum media, but serum proteins (albumin) may bind hydrophobic DBCO. It is cleaner to perform the click step in serum-free media or PBS for 30-60 mins, then return to growth media.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.

  • Jiang, X., et al. (2014). Recent applications of click chemistry in polymer-based drug delivery systems. Polymers, 6(9), 2437-2463.

  • DeForest, C. A., & Anseth, K. S. (2011). Cytocompatible click-based hydrogels with dynamically tunable properties through orthogonal photocleavage and photocoupling reactions. Nature Chemistry, 3(12), 925–931.

  • BroadPharm. Azido-PEG4-Acrylate Product Data & Protocols.

  • Click Chemistry Tools. SPAAC Reaction Protocol and Technical Guide.

Sources

Application Notes & Protocols for Azido-PEG4-Acrylate Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the Michael addition reaction using Azido-PEG4-Acrylate. This heterobifunctional linker is a cornerstone in modern bioconjugation, offering a unique combination of an azide handle for "click chemistry" and an acrylate group for conjugate addition.[1][2] This document delves into the core principles of the Michael addition, explores various catalytic systems, and presents step-by-step methodologies to empower researchers to leverage this powerful reaction for applications ranging from PEGylation of biologics to the synthesis of advanced hydrogel matrices.[3][4]

Introduction: The Versatility of Azido-PEG4-Acrylate

In the landscape of bioconjugation and materials science, precision and efficiency are paramount. Azido-PEG4-Acrylate has emerged as a powerful tool, providing a reliable bridge between different molecular entities. It is a heterobifunctional crosslinker characterized by two distinct reactive termini separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[2]

  • The Azide Group (N₃): This moiety serves as a bio-orthogonal handle for one of the most efficient and specific ligation reactions in chemistry: the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][5]

  • The Acrylate Group: As an α,β-unsaturated carbonyl, the acrylate group is an excellent Michael acceptor, enabling covalent bond formation with a wide range of nucleophiles through a 1,4-conjugate addition mechanism known as the Michael addition.[2]

  • The PEG4 Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can decrease the immunogenicity of attached biologics, improving their pharmacokinetic profiles.[5][6]

This application note will focus exclusively on the chemistry of the acrylate moiety, providing the foundational knowledge and practical protocols for executing successful Michael addition reactions.

Core Principles of the Michael Addition Reaction

The Michael addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. It involves the 1,4-addition of a nucleophile, known as the Michael donor , to an α,β-unsaturated carbonyl compound, the Michael acceptor .[7] In the context of Azido-PEG4-Acrylate, the acrylate functionality is the electrophilic Michael acceptor.

The most relevant Michael donors in bioconjugation are soft nucleophiles, primarily:

  • Thiols: The sulfhydryl group of cysteine residues in proteins and peptides is an excellent nucleophile for Michael addition.

  • Amines: The primary amines of lysine residues and the N-terminus of proteins can also act as Michael donors, although their reactivity is generally lower than thiols.[8]

The reaction proceeds via the nucleophilic attack at the β-carbon of the acrylate, leading to the formation of a stable thioether or amine linkage.

G cluster_0 Michael Addition Mechanism Donor Nucleophile (e.g., R-SH, R-NH2) Acceptor Azido-PEG4-Acrylate Donor->Acceptor 1,4-Conjugate Addition Intermediate Enolate Intermediate Acceptor->Intermediate Forms Product Stable Conjugate Intermediate->Product Protonation

Caption: General mechanism of the Michael addition reaction.

Catalytic Systems: Tailoring Reaction Conditions for Success

The efficiency and rate of the Michael addition to acrylates can be dramatically influenced by the choice of catalyst. The selection of a catalytic system depends on the nature of the nucleophile, the desired reaction time, and the chemical sensitivity of the substrates involved.

Base-Catalyzed Thiol-Michael Addition

This is the traditional and most widely used method for thiol-acrylate conjugation. The mechanism relies on a base to deprotonate the thiol (R-SH) to form the highly nucleophilic thiolate anion (R-S⁻), which then rapidly attacks the acrylate.[3][9]

  • Mechanism: The reaction is initiated by the formation of the thiolate, which is the rate-determining step in many cases.

  • Catalysts: A variety of bases can be employed.

    • Organic Amines: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used in organic solvents.[10][11]

    • Hydroxides: In aqueous media, maintaining a slightly basic pH (7.2-8.5) with buffers or the addition of NaOH is sufficient to catalyze the reaction.[9]

  • Causality Behind Choices: A pH between 7.2 and 8.0 is often optimal for conjugating to proteins. This range is high enough to generate a sufficient concentration of the reactive thiolate anion without promoting significant side reactions like disulfide bond formation (which becomes more prevalent at higher pH) or hydrolysis of the acrylate.[11] The reaction is typically performed at room temperature to preserve the integrity of sensitive biomolecules.

Nucleophile-Catalyzed Michael Addition

More potent nucleophiles, such as phosphines and certain amines, can act as highly efficient catalysts, operating through a distinct mechanism to accelerate the reaction, often dramatically.[12][13]

A. Amine Catalysis Primary and tertiary amines can serve as effective catalysts for the thiol-Michael addition.[14] While these reactions may take several hours to reach completion, they offer a reliable method under mild conditions.[13][14]

B. Phosphine Catalysis Phosphines are exceptionally potent catalysts for Michael additions. Water-soluble phosphines like tris(2-carboxyethyl)phosphine (TCEP) are particularly valuable in bioconjugation.

  • Mechanism: The phosphine first adds to the acrylate to form a phosphonium enolate intermediate. This highly reactive intermediate is then readily attacked by the thiol.[15]

  • Key Advantages:

    • Speed: Phosphine-catalyzed reactions are remarkably fast, often achieving complete conversion in minutes.[13][14]

    • Dual Function of TCEP: TCEP is not only a catalyst but also a potent reducing agent, which is essential for preventing disulfide bond formation and ensuring that cysteine residues are in their reduced, thiol-reactive state.[16]

  • Critical Parameters:

    • pH: TCEP catalysis is most effective in aqueous media at a pH greater than 8.0.[13][14]

    • Concentration: It is crucial to use phosphines at catalytic levels. Higher concentrations can lead to the formation of by-products where the phosphine itself adds irreversibly to the acrylate.[13][14]

The Aza-Michael Addition

This reaction involves the direct addition of a primary or secondary amine as the Michael donor.[8] Compared to the thiol-Michael addition, the aza-Michael reaction is generally slower.[17] Reaction conditions often require optimization:

  • Solvents: The reaction can be run neat or in various polar solvents like methanol, DMSO, or THF.[16]

  • Temperature: While some reactions proceed at room temperature, elevated temperatures (e.g., 60-65°C) or microwave irradiation can significantly reduce reaction times from days to hours.[17]

  • Applications: This approach is highly effective for creating hydrogels, for example, by crosslinking multi-arm PEG-acrylates with ammonia or diamines.[4]

Comparative Summary of Catalytic Systems

The following table provides a comparative overview to guide the selection of the most appropriate catalytic system for your application.

ParameterBase-Catalyzed (Thiol)Amine-Catalyzed (Thiol)Phosphine-Catalyzed (Thiol)Aza-Michael (Amine)
Reaction Time 1 - 24 hoursSeveral hours[14]< 30 minutes[13]2 hours - 5 days[17]
Typical Catalysts TEA, DIPEA, pH 7.2-8.5[9][11]n-pentylamine, TEA[13]TCEP, DMPP[13][14]Often catalyst-free; heat[17]
Optimal pH 7.2 - 8.5Neutral to slightly basic> 8.0 (for TCEP in water)[14]Broad range, often basic
Common Solvents PBS, Borate Buffer, DCM, DMFDMF, DMSO, WaterAqueous Buffers (pH > 8)MeOH, DMSO, Neat[16]
Key Advantages Simple, well-established, mild.Mild conditions.Extremely rapid, TCEP reduces thiols.Forms stable C-N bonds.
Limitations Slower, potential side reactions at high pH.[11]Slower than phosphine catalysis.By-product formation at high catalyst loads.[14]Generally slow, may require heat.[17]

Detailed Experimental Protocols

The following protocols provide validated starting points for common applications. Note: Always perform small-scale optimization reactions to determine the ideal conditions for your specific molecules.

Protocol 1: Base-Catalyzed Conjugation of a Cysteine-Peptide to Azido-PEG4-Acrylate

This protocol is designed for the selective conjugation to a thiol group on a peptide or protein.[3]

1. Materials

  • Azido-PEG4-Acrylate

  • Cysteine-containing peptide or protein

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in deionized water)

  • Degassed deionized water

  • Reaction vials and magnetic stirrer

2. Experimental Workflow

G A Step 1: Prepare Peptide Solution Dissolve peptide in PBS (pH 7.4). Add TCEP to reduce disulfides. Incubate for 30 min. C Step 3: Initiate Reaction Add Acrylate solution (1.2-2 eq) to the reduced peptide solution. A->C B Step 2: Prepare Acrylate Solution Dissolve Azido-PEG4-Acrylate in PBS or DMSO. B->C D Step 4: Reaction Incubation Stir at room temperature. Protect from light if reagents are sensitive. C->D E Step 5: Monitor Progress Analyze aliquots by LC-MS or RP-HPLC until starting material is consumed (2-12 h). D->E F Step 6: Quench & Purify Add excess L-cysteine to quench unreacted acrylate. Purify by SEC or RP-HPLC. E->F

Caption: Workflow for peptide conjugation via Michael addition.

3. Step-by-Step Methodology

  • Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, add TCEP solution to a final concentration of 1-2 molar equivalents relative to the peptide and incubate at room temperature for 30 minutes.

  • Acrylate Preparation: Prepare a stock solution of Azido-PEG4-Acrylate (e.g., 10-20 mM) in either PBS or a minimal amount of a water-miscible co-solvent like DMSO if solubility is a concern.

  • Reaction Initiation: To the reduced peptide solution, add 1.2 to 2 molar equivalents of the Azido-PEG4-Acrylate solution. Stir the reaction mixture gently at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots at time points (e.g., 1, 2, 4, 8 hours) and analyzing them by LC-MS or RP-HPLC to observe the formation of the product and consumption of the starting peptide.

  • Quenching and Purification: Once the reaction is complete, quench any unreacted acrylate by adding a small molecule thiol like L-cysteine or β-mercaptoethanol (5-10 fold molar excess). Purify the resulting conjugate using an appropriate chromatographic technique.

Protocol 2: Rapid Phosphine-Catalyzed Thiol-Michael Addition

This protocol leverages the high efficiency of TCEP for rapid and clean conjugation in an aqueous system.[13]

1. Materials

  • All materials from Protocol 1

  • Sodium Bicarbonate or Borate Buffer, 0.1 M, pH 8.2

2. Step-by-Step Methodology

  • Substrate Preparation: Dissolve the cysteine-containing molecule in the pH 8.2 buffer to a concentration of 1-5 mg/mL.

  • Catalyst and Acrylate Premix: In a separate vial, combine Azido-PEG4-Acrylate (1.1 to 1.5 molar equivalents) with TCEP (0.1 to 0.3 molar equivalents). Dissolve this mixture in a small amount of the pH 8.2 buffer.

  • Reaction Initiation: Add the premixed acrylate/TCEP solution to the stirring peptide solution.

  • Reaction and Monitoring: The reaction is expected to be very fast. Stir at room temperature and begin monitoring by LC-MS or RP-HPLC after 5 minutes. Full conversion is often achieved within 30 minutes.

  • Purification: As the reaction is typically very clean and rapid, quenching may not be necessary if stoichiometric amounts are used accurately. Proceed directly to purification via SEC or RP-HPLC to remove the catalyst and any unreacted starting materials.[]

Purification and Characterization of Conjugates

Post-reaction processing is critical for obtaining a pure, well-defined product. The complexity of the reaction mixture—containing the desired product, unreacted starting materials, and catalyst—necessitates robust purification strategies.[]

  • Size Exclusion Chromatography (SEC): This is the most common and effective method for separating the higher molecular weight PEGylated conjugate from unreacted peptide/protein, excess PEG-linker, and quenching agents.[][19]

  • Ion Exchange Chromatography (IEX): The addition of the PEG linker can shield surface charges on a protein, altering its isoelectric point. This change can be exploited by IEX to separate the conjugate from the native protein, and in some cases, even separate positional isomers.[]

  • Reverse Phase HPLC (RP-HPLC): An excellent high-resolution technique for both analytical monitoring and preparative purification of smaller peptide-PEG conjugates.[]

  • Characterization:

    • SDS-PAGE: Provides a qualitative assessment of conjugation, showing a clear increase in the apparent molecular weight of the protein or peptide.[20]

    • Mass Spectrometry (MALDI-TOF, ESI-MS): Confirms the identity and purity of the conjugate by providing its exact molecular weight.[21]

Conclusion

The Michael addition is a robust and versatile reaction for the functionalization of the acrylate moiety on Azido-PEG4-Acrylate. By understanding the underlying principles and carefully selecting the catalytic system—from traditional base catalysis to highly efficient phosphine-mediated reactions—researchers can achieve high-yielding conjugations under mild, biocompatible conditions. The protocols provided herein serve as a validated foundation for developing novel bioconjugates, advanced drug delivery systems, and functional biomaterials.

References

  • Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community. (URL: [Link])

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. (URL: [Link])

  • Recent advances in base-assisted michael addition reactions - Ask this paper. (URL: [Link])

  • Azido-PEG4-acrylate - Immunomart. (URL: [Link])

  • Michael Addition Reaction Under Green Chemistry - IJSDR. (URL: [Link])

  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium - MDPI. (URL: [Link])

  • Michael-type addition reaction between an acrylate group and a thiol group... - ResearchGate. (URL: [Link])

  • Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts - ResearchGate. (URL: [Link])

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - NIH. (URL: [Link])

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Poly(ethylene glycol)-based Hydrogels via Amine-Michael Type Addition with Tunable Stiffness and Postgelation Chemical Functionality | Chemistry of Materials - ACS Publications. (URL: [Link])

  • Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - RSC Publishing. (URL: [Link])

  • Electronically Mismatched α-Addition of Electron-Deficient Alkenes via Photoinduced Polarity Transduction | Organic Letters - ACS Publications. (URL: [Link])

  • Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters - NIH. (URL: [Link])

  • PEG–Peptide Conjugates | Biomacromolecules - ACS Publications. (URL: [Link])

  • Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications - NIH. (URL: [Link])

  • Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds - ResearchGate. (URL: [Link])

  • PEGylation and purification of PEG-conjugate. (A) SDS-PAGE profile of... - ResearchGate. (URL: [Link])

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC. (URL: [Link])

  • Purification of pegylated proteins - PubMed. (URL: [Link])

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Recent Advances in Base-assisted Michael Addition Reactions | Bentham Science. (URL: [Link])

Sources

Application Notes and Protocols: Leveraging Azido-PEG4-Acrylate for Advanced PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins of interest.[1][2] These heterobifunctional molecules consist of two key ligands—one binding to a target protein and the other recruiting an E3 ubiquitin ligase—joined by a chemical linker.[3] The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as modulating physicochemical properties like solubility and cell permeability.[4][5]

Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic versatility.[6][7][8] Azido-PEG4-Acrylate is a particularly advantageous bifunctional linker, offering a discrete PEG length that allows for precise control over the distance between the two recruited proteins. Its two distinct reactive handles, an azide and an acrylate, enable sequential, orthogonal conjugation strategies, providing a powerful tool for the modular synthesis of PROTACs.[9]

This guide provides an in-depth exploration of Azido-PEG4-Acrylate, detailing its properties and providing comprehensive protocols for its application in PROTAC synthesis.

Physicochemical Properties of Azido-PEG4-Acrylate

A clear understanding of the linker's properties is fundamental to its effective application.

PropertyValueSource
Molecular Formula C11H19N3O5[10][11]
Molecular Weight 273.3 g/mol [10][11]
Appearance White or off-white powder or wax-like solid[12]
Solubility Soluble in water, aqueous buffers, DMSO, DMF, chloroform[12]
Reactive Groups Azide (-N3), Acrylate (-CH=CH2)[9]

Strategic Synthesis of PROTACs with Azido-PEG4-Acrylate

The dual functionality of Azido-PEG4-Acrylate allows for a two-step conjugation process. The azide group can be selectively reacted with an alkyne-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][13][14] Subsequently, the acrylate group can undergo a Michael addition reaction with a nucleophile, such as a thiol group on a cysteine residue.[9][15][16]

This sequential approach allows for the controlled assembly of the PROTAC, first attaching the linker to one of the binding moieties (either the target protein ligand or the E3 ligase ligand) and then conjugating the second binder.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Michael Addition cluster_2 Step 3: Purification & Analysis A Alkyne-Modified Ligand 1 (Target or E3 Ligase Binder) C Ligand 1-PEG4-Acrylate Conjugate A->C Cu(I) catalyst Sodium Ascorbate B Azido-PEG4-Acrylate B->C D Ligand 1-PEG4-Acrylate Conjugate F Final PROTAC Molecule D->F pH 6.5-7.5 E Thiol-Containing Ligand 2 (E3 Ligase or Target Binder) E->F G Final PROTAC Molecule H Purification (e.g., HPLC) G->H I Characterization (LC-MS, NMR) H->I

Caption: Workflow for PROTAC synthesis using Azido-PEG4-Acrylate.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of Azido-PEG4-Acrylate to an alkyne-functionalized ligand.

Materials:

  • Alkyne-functionalized ligand (e.g., for target protein or E3 ligase)

  • Azido-PEG4-Acrylate

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(hydroxypropyl)triazolylmethylamine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed DMSO or a mixture of DMSO and aqueous buffer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your alkyne-functionalized ligand in DMSO.

    • Prepare a 10 mM stock solution of Azido-PEG4-Acrylate in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.[17]

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.[17]

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.[17]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized ligand (1 equivalent) and Azido-PEG4-Acrylate (1.2 equivalents).

    • Add the THPTA or TBTA ligand solution (5 equivalents relative to copper).[18]

    • Add the CuSO4 solution (0.25 mM final concentration).[18]

    • Vortex the mixture briefly.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5 mM final concentration).[18]

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes with gentle shaking.[14][17]

  • Monitoring the Reaction:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the triazole product.

  • Purification:

    • Upon completion, the product can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC).

Rationale: The use of a copper(I)-stabilizing ligand like THPTA or TBTA is crucial to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state and to protect biomolecules from oxidative damage.[14][18] Sodium ascorbate acts as a reducing agent to regenerate Cu(I) in situ.[14]

Protocol 2: Michael Addition of a Thiol-Containing Moiety

This protocol details the conjugation of the acrylate group of the Ligand 1-PEG4-Acrylate conjugate with a thiol-containing ligand.

Materials:

  • Purified Ligand 1-PEG4-Acrylate conjugate

  • Thiol-containing ligand (e.g., a warhead with a cysteine-reactive handle)

  • Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 6.5-7.5

Procedure:

  • Reagent Preparation:

    • Dissolve the purified Ligand 1-PEG4-Acrylate conjugate in a minimal amount of DMSO.

    • Dissolve the thiol-containing ligand (1.5 equivalents) in the reaction buffer.

  • Reaction Setup:

    • Add the DMSO solution of the Ligand 1-PEG4-Acrylate conjugate to the buffered solution of the thiol-containing ligand. The final concentration of DMSO should ideally be kept below 10% (v/v).

    • Ensure the final pH of the reaction mixture is between 6.5 and 7.5.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitoring the Reaction:

    • Monitor the reaction progress by LC-MS to observe the formation of the final PROTAC product.

  • Purification and Characterization:

    • Purify the final PROTAC using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[19]

Rationale: The Michael addition of a thiol to an acrylate is highly efficient and specific within a pH range of 6.5-7.5.[20] At this pH, the thiol group is sufficiently nucleophilic to attack the β-carbon of the acrylate, while minimizing side reactions with other nucleophilic groups like amines.[16][20]

Chemical_Reactions cluster_cuac CuAAC Reaction cluster_michael Michael Addition cuac_reactants Ligand1-Alkyne + N3-PEG4-Acrylate cuac_product Ligand1-Triazole-PEG4-Acrylate cuac_reactants->cuac_product Cu(I), Ascorbate michael_reactants ...-PEG4-Acrylate + Ligand2-SH michael_product Final PROTAC michael_reactants->michael_product pH 6.5-7.5

Caption: Key chemical reactions in the PROTAC synthesis.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low yield in CuAAC reaction - Inactive copper catalyst (oxidized to Cu(II))- Insufficient reducing agent- Low purity of starting materials- Use fresh sodium ascorbate solution.- Ensure the reaction is protected from oxygen.- Increase the concentration of the stabilizing ligand.- Verify the purity of the alkyne and azide reagents.
Side products in Michael addition - Reaction pH is too high, leading to reaction with amines.- Hydrolysis of the acrylate group.- Maintain the reaction pH strictly between 6.5 and 7.5.- Use freshly prepared buffers.- Monitor the reaction closely to avoid prolonged reaction times.
Difficulty in purification - Poor separation of product from starting materials or byproducts.- Optimize the HPLC gradient.- Consider using a different stationary phase for the HPLC column.

Conclusion

Azido-PEG4-Acrylate is a versatile and powerful tool for the modular synthesis of PROTACs. Its well-defined length and orthogonal reactive handles enable a controlled and efficient assembly process. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can effectively leverage this linker to construct novel PROTACs for targeted protein degradation, accelerating the development of new therapeutics.

References

  • Azido-PEG4-acrylate - Immunomart. (n.d.). Retrieved February 7, 2026, from [Link]

  • Data-driven approach to identify PROTAC targets - D4 Pharma. (2021, July 23). Retrieved February 7, 2026, from [Link]

  • Azido-PEG4-acrylate - Glyco MindSynth. (n.d.). Retrieved February 7, 2026, from [Link]

  • PROTAC PEG Linkers - JenKem Technology USA. (2024, July 30). Retrieved February 7, 2026, from [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (2024, January 10). Retrieved February 7, 2026, from [Link]

  • Azido-PEG4-Acrylate | C11H19N3O5 | CID 77078233 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved February 7, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Click Chemistry Protocols. (n.d.). Retrieved February 7, 2026, from [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate. (2025, September 14). Retrieved February 7, 2026, from [Link]

  • Click Chemistry Conjugations - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - NIH. (2022, July 13). Retrieved February 7, 2026, from [Link]

  • Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (n.d.). Retrieved February 7, 2026, from [Link]

  • Conjugation Based on Click Chemistry - Creative Biolabs. (n.d.). Retrieved February 7, 2026, from [Link]

  • Linkers in PROTACs - Precise PEG. (n.d.). Retrieved February 7, 2026, from [Link]

  • DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity - YouTube. (2024, May 14). Retrieved February 7, 2026, from [Link]

  • Michael addition reaction with amino acids in living organism. (A)... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (n.d.). Retrieved February 7, 2026, from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024, October 23). Retrieved February 7, 2026, from [Link]

  • Michael Reactions of Proteins | 15 | v5 | Handbook of Biochemistry and - Taylor & Francis eBooks. (n.d.). Retrieved February 7, 2026, from [Link]

  • CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation - Books. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Application Note: Site-Specific Peptide Labeling with Azido-PEG4-Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the methodology for functionalizing cysteine-containing peptides with Azido-PEG4-Acrylate . Unlike traditional maleimide linkers, acrylates offer a stable thioether linkage via the Thiol-Michael addition pathway, resistant to retro-Michael exchange. The incorporated azide moiety serves as a bioorthogonal handle for downstream conjugation via Copper-Free Click Chemistry (SPAAC) or CuAAC. This protocol is optimized for high-purity yield, preserving peptide bioactivity through a pH-controlled, aqueous-compatible workflow.

Strategic Selection: Why Azido-PEG4-Acrylate?

In peptide engineering, the choice of linker defines the stability and solubility of the final conjugate. Azido-PEG4-Acrylate is selected for three specific mechanistic advantages:

  • Irreversible Conjugation (The Acrylate Advantage): While maleimides are kinetically faster, they are prone to retro-Michael addition (hydrolysis) in plasma, leading to linker loss. Acrylates form a stable thioether bond that does not undergo ring-opening hydrolysis, ensuring long-term conjugate stability [1].

  • Solubility Engineering (The PEG4 Spacer): Peptides, particularly hydrophobic sequences, are prone to aggregation. The tetra-ethylene glycol (PEG4) spacer provides essential hydrophilicity, improving the hydrodynamic radius and solubility of the labeled peptide in aqueous buffers [2].

  • Bioorthogonal Versatility: The terminal azide (-N3) is chemically inert to biological functional groups (amines, carboxylic acids) but reacts highly specifically with alkynes, enabling "Click" conjugation to fluorophores, surfaces, or drug payloads [3].

Chemical Basis & Workflow[1]

The labeling process relies on two sequential, orthogonal reactions. First, a Thiol-Michael Addition occurs between the peptide's cysteine thiol and the linker's acrylate group. Second, the Azide-Alkyne Cycloaddition (Click Chemistry) couples the peptide to the target.

Visual Workflow

PeptideLabelingWorkflow Peptide Native Peptide (Cysteine-SH) TCEP Reduction (TCEP-HCl) Peptide->TCEP Disulfide Cleavage Reaction Thiol-Michael Addition (pH 7.2 - 7.5) TCEP->Reaction Free Thiol Linker Azido-PEG4-Acrylate (Michael Acceptor) Linker->Reaction 5-10x Excess Purification HPLC Purification (Remove Excess Linker) Reaction->Purification Final Azide-Labeled Peptide (Ready for Click) Purification->Final

Figure 1: End-to-end workflow for converting a native cysteine-peptide into a click-ready azide conjugate.

Material Specifications

PropertySpecification
Compound Name Azido-PEG4-Acrylate
Molecular Weight ~273.29 Da
Reactive Group A Acrylate (Thiol-selective Michael Acceptor)
Reactive Group B Azide (Click Chemistry handle)
Spacer PEG4 (Tetraethylene glycol)
Solubility Water, DMSO, DMF, Methanol
Storage -20°C (Protect from light and moisture)

Protocol 1: Peptide Reduction (Pre-requisite)

Critical Step: Most cysteine-containing peptides form disulfide dimers upon storage. These must be reduced to free thiols (-SH) for the acrylate to react.

Reagents:

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride). Note: Avoid DTT if possible, as DTT can compete for the acrylate, though less aggressively than with maleimides. TCEP is non-volatile and stable. [4]

  • Degassed Buffer: PBS (pH 7.2) + 5 mM EDTA. EDTA chelates metals that catalyze re-oxidation.

Procedure:

  • Dissolve Peptide: Prepare peptide at 1–5 mM in Degassed Buffer. If insoluble, add up to 20% DMSO.

  • Add TCEP: Add TCEP at a 2-fold molar excess relative to the peptide concentration.

  • Incubate: 30 minutes at Room Temperature (RT).

  • No Purification Needed: Unlike DTT, TCEP does not contain a thiol group and does not strictly require removal before adding the acrylate linker, provided the pH is readjusted if TCEP lowers it significantly.

Protocol 2: Thiol-Michael Labeling (The Core Reaction)

Expert Insight: Acrylates react slower than maleimides. While a maleimide might react in 30 minutes, acrylates often require 2–4 hours or overnight incubation. However, the resulting bond is more robust.

Reagents:

  • Reduced Peptide Solution (from Protocol 1).

  • Azido-PEG4-Acrylate (100 mM stock in anhydrous DMSO).

  • Reaction Buffer: PBS, pH 7.2–7.5.

Step-by-Step:

  • Equilibration: Ensure the peptide solution pH is between 7.2 and 7.5.

    • Why? Below pH 7, the thiol is protonated (-SH) and unreactive. Above pH 8.0, hydrolysis of the acrylate ester or disulfide reformation competes with the reaction [5].

  • Linker Addition: Add Azido-PEG4-Acrylate to the peptide solution at a 5-fold molar excess .

    • Example: If peptide is at 1 mM, add linker to final 5 mM.

    • Tip: Add the linker slowly while vortexing to prevent local precipitation.

  • Incubation: Incubate at Room Temperature for 4 hours or Overnight at 4°C. Protect from light (azides are light-sensitive).

  • Quenching (Optional): If not purifying immediately, add excess DTT (10 mM) to quench unreacted acrylate groups.

  • Purification:

    • Method: RP-HPLC (C18 column).

    • Gradient: Water/Acetonitrile + 0.1% TFA.

    • Detection: Monitor at 214/220 nm (peptide bond).

    • Verification: Collect peak and verify via ESI-MS. Mass shift = +273.29 Da .

Reaction Mechanism Diagram

ReactionMechanism Thiol Peptide Thiolate (RS⁻) Acrylate Acrylate Beta-Carbon (Electrophile) Thiol->Acrylate Nucleophilic Attack Transition Enolate Intermediate Acrylate->Transition Bond Formation Product Stable Thioether Conjugate Transition->Product Protonation (pH 7.4)

Figure 2: Mechanistic pathway of the Thiol-Michael addition. The thiolate anion attacks the electrophilic beta-carbon of the acrylate.

Protocol 3: Downstream Application (SPAAC Click Reaction)

Once purified, the Peptide-PEG4-N3 can be conjugated to any DBCO-functionalized molecule (e.g., DBCO-Cy5, DBCO-Beads).

  • Mix: Combine Peptide-PEG4-N3 (1 eq) with DBCO-Target (1.2 eq) in PBS or water.

  • Incubate: 1–2 hours at Room Temperature. No catalyst required.[]

  • Analyze: Verify conjugate formation via SDS-PAGE (for proteins) or HPLC (for small molecules).

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Labeling Efficiency Oxidized Thiols (Disulfides)Re-treat with TCEP; ensure EDTA is in buffer.
Low Labeling Efficiency pH too low (< 7.0)Adjust pH to 7.5. Thiolate anion is required for attack.
Precipitation Hydrophobic PeptideAdd DMSO/DMF (up to 30%) to the reaction buffer.
Multiple Mass Shifts Non-Specific Amine LabelingpH was likely > 8.[2]5. Acrylates can react with N-term amines at high pH. Keep pH < 8.[3]0.

References

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.[4] Chemistry of Materials, 26(1), 724–744.

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.

  • Getz, E. B., et al. (1999).[3] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80.[3]

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.

Sources

Application Notes & Protocols: A Guide to Nanoparticle Modification Using Azido-PEG4-Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Heterobifunctional Linking

In the rapidly advancing fields of nanomedicine and targeted drug delivery, the precise surface functionalization of nanoparticles (NPs) is paramount. The ability to conjugate targeting ligands, therapeutic payloads, and imaging agents to a nanoparticle core dictates its efficacy, biocompatibility, and pharmacokinetic profile. Azido-PEG4-Acrylate is a powerful heterobifunctional linker designed to meet this challenge, offering a strategic and versatile approach to nanoparticle modification.

This molecule incorporates three key features:

  • An Acrylate Group: This functional group readily participates in Michael addition reactions, primarily with amine and thiol moieties present on the nanoparticle surface. This serves as the initial anchor point for the linker.

  • A Hydrophilic PEG4 Spacer: The tetraethylene glycol (PEG) spacer is crucial for conferring "stealth" properties to the nanoparticle.[1][2] This hydrophilic chain reduces nonspecific protein binding (opsonization), minimizes clearance by the reticuloendothelial system (RES), and improves colloidal stability, thereby prolonging circulation time in vivo.[3]

  • A Terminal Azide Group: This moiety is the gateway to the highly efficient and bioorthogonal "click chemistry" reactions.[4] It allows for the specific and covalent attachment of a wide array of molecules (e.g., drugs, peptides, antibodies) that have been pre-functionalized with an alkyne group.

This guide provides a comprehensive overview and detailed protocols for utilizing Azido-PEG4-Acrylate to create advanced, functionalized nanoparticle systems.

Chemical Properties of Azido-PEG4-Acrylate

PropertyValueSource
IUPAC Name 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl acrylateMedKoo Biosciences[5]
CAS Number 1807539-09-8MedKoo Biosciences[5]
Molecular Formula C11H19N3O5MedKoo Biosciences[5]
Molecular Weight 273.29 g/mol MedKoo Biosciences[5]
Storage -20°C for long term (months to years)MedKoo Biosciences[5]

Workflow Overview: A Two-Stage Modification Strategy

The modification process is a sequential, two-stage approach that leverages the distinct reactivity of the acrylate and azide groups.

  • Stage 1: Grafting via Michael Addition. The Azido-PEG4-Acrylate linker is first covalently attached to the nanoparticle surface. This protocol focuses on nanoparticles bearing primary amine groups, which react with the acrylate moiety via an aza-Michael addition.

  • Stage 2: Bio-conjugation via Click Chemistry. The newly installed terminal azide groups on the nanoparticle surface are then used to conjugate alkyne-modified molecules of interest. Two powerful click chemistry methods are presented: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G cluster_0 Stage 1: Linker Grafting cluster_1 Stage 2: Payload Conjugation NP Amine-Functionalized Nanoparticle (NP-NH2) Michael_Addition Aza-Michael Addition (pH 8.0-9.0) NP->Michael_Addition Linker Azido-PEG4-Acrylate Linker->Michael_Addition NP_Azide Azide-Functionalized NP (NP-PEG-N3) Michael_Addition->NP_Azide Purification1 Purification (Centrifugation/Washing) NP_Azide->Purification1 Click_Reaction Click Chemistry (CuAAC or SPAAC) Purification1->Click_Reaction To Stage 2 Payload Alkyne-Modified Molecule Payload->Click_Reaction Final_NP Functionalized NP Conjugate Click_Reaction->Final_NP Purification2 Final Purification Final_NP->Purification2

Figure 1. Two-stage nanoparticle modification workflow.

Part 1: Protocols for Nanoparticle Modification

Protocol 1: Grafting Azido-PEG4-Acrylate via Aza-Michael Addition

This protocol details the attachment of the linker to nanoparticles that possess surface primary amine groups (e.g., aminosilane-coated silica NPs, chitosan NPs, or PEI-coated NPs). The aza-Michael addition involves the nucleophilic attack of the amine on the electron-deficient alkene of the acrylate.

Causality Behind Experimental Choices:

  • pH: The reaction is performed at a slightly basic pH (8.0-9.0). This is a critical parameter. At this pH, a significant fraction of the primary amines (-NH2) are deprotonated and thus more nucleophilic, which is necessary to attack the acrylate double bond. At lower pH, the amines would be protonated (-NH3+), rendering them non-nucleophilic. At excessively high pH, hydrolysis of the acrylate ester could become a competing side reaction.

  • Buffer: A non-amine-containing buffer like phosphate-buffered saline (PBS) or borate buffer is essential to prevent the buffer itself from competing in the Michael addition reaction.

  • Molar Ratio: An excess of the Azido-PEG4-Acrylate linker relative to the estimated surface amine groups is used to drive the reaction to completion and maximize surface coverage. The optimal ratio should be determined empirically for each specific nanoparticle system.

Materials:

  • Amine-functionalized nanoparticles (NPs-NH2)

  • Azido-PEG4-Acrylate

  • Reaction Buffer: 100 mM Sodium Borate Buffer or Phosphate-Buffered Saline (PBS), pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Washing Solution: Deionized water or appropriate buffer

  • Centrifuge capable of pelleting the nanoparticles

Step-by-Step Methodology:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer (pH 8.5) to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous dispersion.

  • Linker Stock Solution: Prepare a stock solution of Azido-PEG4-Acrylate in anhydrous DMF or DMSO at a concentration of 10-50 mg/mL. This should be prepared fresh.

  • Reaction Initiation: Add the Azido-PEG4-Acrylate stock solution to the nanoparticle dispersion. A typical starting point is a 50-100 fold molar excess of the linker relative to the theoretical amine groups on the nanoparticle surface.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing (e.g., on a rotator or orbital shaker). The reaction can also be performed overnight at 4°C.

  • Purification - Removal of Excess Linker: a. Pellet the nanoparticles by centrifugation. The required speed and time will depend on the size and density of the nanoparticles. b. Carefully remove and discard the supernatant, which contains the unreacted linker. c. Resuspend the nanoparticle pellet in fresh deionized water or buffer. d. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of any non-covalently bound linker.

  • Final Resuspension: After the final wash, resuspend the purified azide-functionalized nanoparticles (NPs-PEG-N3) in an appropriate buffer for the next click chemistry step or for characterization and storage.

Protocol 2: Payload Conjugation via Click Chemistry

Once the nanoparticles are decorated with azide groups, they are ready for conjugation to a molecule of interest functionalized with an alkyne. The choice between CuAAC and SPAAC depends on the nature of the payload molecule and the experimental constraints.

CuAAC is a highly efficient and widely used click reaction.[6][7] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Causality Behind Experimental Choices:

  • Catalyst System: A Cu(II) salt (e.g., CuSO4) is used with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.

  • Ligand: A stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA is highly recommended, especially for biological molecules. The ligand accelerates the reaction and protects sensitive biomolecules from damage by reactive oxygen species that can be generated by the catalyst system.[8]

  • Inert Atmosphere: While not always strictly necessary with a good ligand, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, improving reaction efficiency.

Materials:

  • Azide-functionalized nanoparticles (NPs-PEG-N3)

  • Alkyne-modified molecule of interest

  • Copper(II) Sulfate (CuSO4) solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 1 M in water, prepared fresh)

  • Copper Ligand (e.g., THPTA) solution (e.g., 100 mM in water/DMSO)

  • Reaction Buffer: PBS or other non-coordinating buffer, pH 7.4

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, combine the azide-functionalized nanoparticles and the alkyne-modified molecule. A 5-10 fold molar excess of the alkyne molecule over the azide groups on the NP is a good starting point.

  • Catalyst Premix: In a separate tube, premix the CuSO4 solution and the ligand solution. A common ratio is 1:5 (CuSO4:Ligand).

  • Reaction Initiation: Add the components to the nanoparticle solution in the following order, mixing gently after each addition: a. Copper-Ligand premix (Final Cu concentration: 50-500 µM) b. Sodium Ascorbate (Final concentration: 1-5 mM)

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light and with gentle mixing.

  • Purification: Purify the final nanoparticle conjugate using repeated centrifugation and washing steps as described in Protocol 1, Step 5. Dialysis or size exclusion chromatography can also be used, especially for smaller nanoparticles that are difficult to pellet.

SPAAC is a copper-free click reaction that is ideal for applications where copper toxicity is a concern, such as in live-cell labeling.[9] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides without the need for a catalyst.[10]

Causality Behind Experimental Choices:

  • Strained Alkyne: The high ring strain of the DBCO group provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC highly bioorthogonal.[9]

  • Reaction Conditions: The reaction proceeds efficiently under physiological conditions (aqueous buffer, pH 7.4, room temperature), making it suitable for conjugating sensitive biological molecules.

Materials:

  • Azide-functionalized nanoparticles (NPs-PEG-N3)

  • DBCO-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Step-by-Step Methodology:

  • Reactant Preparation: Disperse the azide-functionalized nanoparticles in PBS (pH 7.4).

  • Reaction Initiation: Add the DBCO-functionalized molecule to the nanoparticle dispersion. A 3-10 fold molar excess of the DBCO-molecule is typically sufficient.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing. Reaction progress can be monitored if the DBCO-reagent has a characteristic UV absorbance (~310 nm) that disappears upon reaction.[10]

  • Purification: Purify the final nanoparticle conjugate using repeated centrifugation and washing, dialysis, or size exclusion chromatography as appropriate for the nanoparticle system.

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway NP_Azide_Cu NP-PEG-N3 Reaction_Cu CuAAC Reaction (1-4h, RT) NP_Azide_Cu->Reaction_Cu Alkyne_Cu Alkyne-Payload Alkyne_Cu->Reaction_Cu Reagents_Cu CuSO4 + NaAscorbate + Ligand (THPTA) Reagents_Cu->Reaction_Cu Final_NP_Cu Final Conjugate Reaction_Cu->Final_NP_Cu NP_Azide_Sp NP-PEG-N3 Reaction_Sp SPAAC Reaction (4-24h, RT or 37°C) NP_Azide_Sp->Reaction_Sp Alkyne_Sp DBCO-Payload Alkyne_Sp->Reaction_Sp Final_NP_Sp Final Conjugate Reaction_Sp->Final_NP_Sp

Sources

Troubleshooting & Optimization

Technical Support Center: Azido-PEG4-Acrylate Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphiphilic Paradox"

As researchers, we often encounter a frustrating paradox with Azido-PEG4-Acrylate : structurally, it contains a hydrophilic polyethylene glycol (PEG) spacer that suggests excellent water solubility. Yet, in practice, users frequently report "cloudiness," "oiling out," or "insoluble particulates" when introducing it to aqueous buffers.

This guide addresses the root causes of these failures. Often, what appears to be a solubility issue is actually a stability failure (premature polymerization) or a thermodynamic mismatch (solvent incompatibility). The protocols below are designed to ensure monomer integrity and optimal bioconjugation performance.

Module 1: The "Two-Step" Dissolution Protocol (Golden Standard)

The Problem: Direct addition of Azido-PEG4-Acrylate oil/solid to water often results in the formation of micelles or oily droplets due to the hydrophobic nature of the azide and acrylate termini, even if the PEG core is hydrophilic.

The Solution: Use an organic "bridge" solvent. The thermodynamic entropy of mixing is significantly more favorable when the reagent is pre-dissolved in a water-miscible organic solvent before aqueous dilution.

Step-by-Step Methodology
  • Select the Carrier Solvent:

    • Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Why: These aprotic solvents disrupt intermolecular forces effectively and are fully miscible with water.

    • Avoid: Alcohols (Ethanol/Methanol) if downstream applications involve sensitive ester chemistry, as transesterification can occur over long storage.

  • Prepare the Stock Solution (100 mM):

    • Weigh the Azido-PEG4-Acrylate.[1]

    • Add anhydrous DMSO to achieve a concentration of 50–100 mM .

    • Critical Step: Mix by gentle inversion or low-speed vortexing. DO NOT SONICATE. (See Module 2).

  • Aqueous Dilution:

    • Add the DMSO stock dropwise to your aqueous buffer while stirring.

    • Limit: Keep final DMSO concentration

      
       for most biological applications; 
      
      
      
      for cell-based assays.
Visualization: The Dissolution Workflow

DissolutionProtocol Reagent Azido-PEG4-Acrylate (Solid/Oil) Stock Stock Solution (DMSO/DMF, 100mM) Reagent->Stock Dissolve (No Sonication) Final Working Solution (Clear, Soluble) Stock->Final Dropwise Addition Buffer Aqueous Buffer (PBS/HEPES, pH 7.0) Buffer->Final Constant Stirring

Figure 1: The Two-Step Dissolution Workflow ensures thermodynamic stability and prevents "oiling out."

Module 2: The "Fake" Solubility Issue (Polymerization)

The Problem: Users often report, "I added DMSO, but there are still white chunks that won't dissolve."

The Diagnosis: This is not a solubility issue. It is a polymerization issue. If the acrylate group polymerizes, it forms a crosslinked plastic that is insoluble in all solvents.

The Mechanism of Failure

Acrylates are stabilized with inhibitors (typically MEHQ - Monomethyl ether hydroquinone). MEHQ requires dissolved oxygen to function.

  • Hypoxia Risk: If you store the neat reagent under Argon/Nitrogen for too long without checking inhibitor levels, the MEHQ stops working.

  • Heat/Energy: Sonication generates local hotspots, triggering radical polymerization.

Troubleshooting Table: Solubility vs. Polymerization
ObservationDiagnosisAction Required
Cloudy emulsion upon water additionSolubility Limit Increase DMSO ratio; reduce reagent concentration.
Hard white solid in DMSO stockPolymerization Discard sample. The reagent is ruined.
Viscous gel in stock solutionOligomerization Discard sample. Reactivity will be compromised.
Clear solution turns cloudy over timeHydrolysis/Precipitation Check pH (keep < 8.0) and temperature.

Module 3: Environmental Factors (pH & Temperature)

The Problem: The acrylate ester bond is susceptible to hydrolysis, and the azide group is light-sensitive.

pH Sensitivity (Hydrolysis)

Acrylates contain an ester linkage. In basic conditions (pH > 8.5), hydroxide ions attack the carbonyl carbon, cleaving the acrylate group and leaving you with a non-reactive PEG-alcohol.

  • Rule: Maintain pH between 6.0 and 7.5 for dissolution.

  • Buffer Choice: PBS, HEPES, or MES are ideal. Avoid primary amine buffers (Tris) if you plan to do NHS-ester chemistry downstream, though they are fine for Azide-Acrylate steps.

Temperature & Sonication
  • Heat: Never heat above 37°C to dissolve.

  • Sonication: STRICTLY PROHIBITED. Ultrasonic cavitation creates free radicals. This will initiate polymerization of the acrylate immediately, rendering the compound insoluble.

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Sample is Cloudy/Insoluble SolventCheck Are you using an organic co-solvent (DMSO/DMF)? Start->SolventCheck SonicateCheck Did you sonicate or heat the sample? SolventCheck->SonicateCheck Yes ResultProtocol Protocol Error: Switch to Two-Step Method SolventCheck->ResultProtocol No SolidCheck Is the precipitate a hard solid or gel? SonicateCheck->SolidCheck No ResultPolymer Polymerization: Sample Ruined. Do NOT use. SonicateCheck->ResultPolymer Yes (Heat/Radicals) ResultSolubility Solubility Issue: Increase DMSO % or Lower Concentration SolidCheck->ResultSolubility No (Just Oiling Out) SolidCheck->ResultPolymer Yes (Irreversible)

Figure 2: Diagnostic logic to distinguish between solubility limits and chemical degradation.

Frequently Asked Questions (FAQs)

Q1: Can I store the DMSO stock solution at -20°C? A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (hygroscopic), which accelerates hydrolysis.

  • Recommendation: Aliquot the DMSO stock into single-use vials before freezing. Store at -20°C for up to 1 month.

Q2: My reaction requires no organic solvents. Is water solubility possible? A: Only at low concentrations (typically < 1 mM). The PEG4 linker is short; the hydrophobic azide and acrylate ends dominate the solubility profile at higher concentrations. If you must avoid DMSO, try dissolving in pure water at 0.1 mM with vigorous stirring, but ensure the pH is neutral.

Q3: Why did my clear solution turn cloudy after 24 hours at Room Temperature? A: This is likely hydrolytic degradation or slow oligomerization . Acrylates are not stable in solution for long periods.

  • Rule: Prepare solutions fresh immediately before use.

Q4: Can I use Tris buffer? A: For dissolving? Yes. However, if your downstream application involves Michael Addition (Thiol-Acrylate), Tris is generally safe. If you are doing anything involving NHS esters elsewhere in the workflow, avoid Tris. For Azido-PEG4-Acrylate specifically, Tris is acceptable if pH is < 8.0.

References

  • National Institutes of Health (PubChem). (2023). Azido-PEG4-Acrylate Compound Summary (CID 77078233).[1] Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). General Protocols for Click Chemistry Reagents. Retrieved from [Link]

Sources

Technical Support Center: Side Reactions of the Acrylate Group in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylate groups are valuable reactive handles in bioconjugation due to their ability to readily participate in Michael-type addition reactions, particularly with thiol groups from cysteine residues. This reactivity, however, is a double-edged sword. Under suboptimal conditions, a range of side reactions can occur, leading to low conjugation yields, product heterogeneity, and potentially compromised biological activity. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth technical insights to help you navigate and mitigate these challenges.

Frequently Asked Questions & Troubleshooting

Why is my conjugation yield unexpectedly low when using an acrylate linker?

Low conjugation yield is a common frustration. The primary culprits are often competing side reactions that consume either your acrylate-functionalized molecule or the target biomolecule. Let's break down the most probable causes:

My final product is a heterogeneous mixture, or I'm observing unexpected high molecular weight species. What's happening?

Product heterogeneity often points towards off-target reactions or polymerization. Here are the likely causes:

I've confirmed my conjugate has formed, but it seems unstable over time. What could be the cause?

The stability of the resulting thioether bond is crucial for the long-term efficacy of the bioconjugate. While generally considered stable, the adduct formed from a thiol-Michael addition can undergo a retro-Michael reaction, especially in the presence of other thiols.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Acrylate Bioconjugation
  • Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). Degas the buffer thoroughly by sparging with nitrogen or argon for at least 30 minutes to minimize dissolved oxygen.
  • Biomolecule Preparation: If the biomolecule has disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by size-exclusion chromatography. Ensure the final biomolecule is in the degassed conjugation buffer.
  • Acrylate Reagent Preparation: Dissolve the acrylate-functionalized reagent in a compatible, water-miscible organic solvent (e.g., DMSO) at a high concentration.
  • Conjugation Reaction:
    • Protect the reaction vessel from light by wrapping it in aluminum foil.
    • Add the acrylate reagent solution to the biomolecule solution dropwise while gently stirring. A typical starting point is a 5-10 fold molar excess of the acrylate reagent over the number of available thiol groups.
    • Allow the reaction to proceed at room temperature or 4°C for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
  • Quenching: Quench any unreacted acrylate reagent by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10-20 mM.
  • Purification: Purify the bioconjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography.

References

Technical Support Center: Troubleshooting Incomplete Azido-PEG4-Acrylate Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Azido-PEG4-Acrylate click chemistry. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to incomplete reactions. We will delve into the mechanistic reasons behind common failures and provide field-tested solutions for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloadditions.

Frequently Asked Questions (FAQs)
Q1: What is Azido-PEG4-Acrylate and what are its primary uses?

Azido-PEG4-Acrylate is a heterobifunctional linker molecule. It features an azide group for click chemistry, an acrylate group for Michael additions, and a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2][3] The PEG spacer enhances solubility in aqueous media, making it a popular reagent for bioconjugation, hydrogel formation, and surface modification.[1][4]

Q2: My click reaction with Azido-PEG4-Acrylate is not going to completion. What are the most common reasons?

Incomplete reactions typically stem from issues within one of two categories: the specific click chemistry method used (CuAAC vs. SPAAC) or the quality of the reagents.

  • For Copper-Catalyzed (CuAAC) reactions , the most frequent culprits are inactivation of the copper(I) catalyst due to oxidation, insufficient reducing agent, absence of a stabilizing ligand, or sequestration of copper by your substrate.[5]

  • For Strain-Promoted (SPAAC) reactions , which are catalyst-free, common problems include significant steric hindrance between the bulky cyclooctyne and your substrate, poor solubility of the cyclooctyne partner, or using a cyclooctyne with inherently slow reaction kinetics.[6][7]

Q3: How can I monitor the progress of my reaction?

Reaction progress can be analyzed both qualitatively and quantitatively.[6]

  • For small molecules: Thin-Layer Chromatography (TLC) is a quick way to visualize the consumption of starting materials and the appearance of the product spot.

  • For complex mixtures or biomolecules: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for separating components and confirming the mass of the desired product versus the starting materials.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information for the final, purified product.

  • High-Throughput Screening: Fluorogenic assays, using an alkyne or azide that becomes fluorescent upon triazole formation, are excellent for optimizing reaction conditions without using expensive reagents.[8]

Q4: How should I store Azido-PEG4-Acrylate to ensure its stability?

To maintain its integrity, Azido-PEG4-Acrylate should be stored under dry, dark conditions. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[2] Proper storage is critical to prevent degradation of the azide and polymerization of the acrylate moiety.

Troubleshooting Guide 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for covalently linking an azide (Azido-PEG4-Acrylate) and a terminal alkyne.[9][10] It relies on a copper(I) catalyst, which is the primary source of potential issues. The active Cu(I) species is generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate.[4][11]

CuAAC_Mechanism CuII Cu(II) Salt (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Reduction Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne O2 Oxygen (O₂) (Catalyst Poison) CuI->O2 Oxidation (Inactivation) Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_Acetylide Cu_Triazolide Copper-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide Azide (R-N₃) Azide->Cu_Triazolide Cu_Triazolide->CuI Regeneration of Catalyst Product 1,4-disubstituted Triazole Product Cu_Triazolide->Product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.
Problem: My CuAAC reaction is slow, incomplete, or fails entirely.

This is the most common issue and almost always points to a problem with the catalyst.

Answer & Troubleshooting Steps:

  • Is Your Copper Catalyst Active? The Oxygen Problem.

    • Why it happens: The active catalyst is copper in the +1 oxidation state (Cu(I)).[4] Dissolved oxygen in your reaction solvents will rapidly and irreversibly oxidize Cu(I) to the inactive Cu(II) state, effectively killing your reaction.[5][8] Even with a reducing agent present, continuous exposure to oxygen will deplete it, leading to catalyst oxidation.[5]

    • Solution:

      • Degas Your Solvents: Before starting, sparge your aqueous buffers and organic solvents with an inert gas (argon or nitrogen) for 15-30 minutes.

      • Work Under Inert Atmosphere: If possible, perform the reaction in a vial sealed with a septum and maintain a positive pressure of inert gas. At a minimum, cap the reaction vial to limit oxygen ingress.[5]

  • Are You Using a Reducing Agent? Is it fresh?

    • Why it happens: Most protocols start with a stable copper(II) salt (e.g., copper(II) sulfate), which is readily available and stable.[12] A reducing agent, typically sodium ascorbate, is required to generate the active Cu(I) catalyst in situ and to reduce any Cu(II) that forms during the reaction.[4][12] Sodium ascorbate solutions are not stable long-term and should be made fresh.

    • Solution:

      • Always prepare a stock solution of sodium ascorbate immediately before use.

      • Use a 3- to 10-fold excess of sodium ascorbate relative to the copper catalyst.[4]

  • Are You Using a Copper Ligand?

    • Why it happens: In aqueous solutions, Cu(I) can be unstable and disproportionate or precipitate. Furthermore, some substrates, particularly proteins and peptides, can chelate the copper, rendering it inactive.[5]

    • Solution: Use a chelating ligand to stabilize the Cu(I) catalyst. Ligands dramatically accelerate the reaction and protect biomolecules from oxidative damage.[13][14]

      • For organic solvents: Use TBTA (tris-(benzyltriazolylmethyl)amine).

      • For aqueous/biological conditions: Use a water-soluble ligand like THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) or BTTAA.[15] These are critical for preventing catalyst poisoning and improving reaction efficiency in bioconjugations.

Problem: I'm forming the product, but my protein/peptide is degrading.

Answer & Troubleshooting Steps:

  • Why it happens: A major drawback of the Cu(I)/ascorbate system is the potential to generate reactive oxygen species (ROS) through Fenton-like chemistry.[16][17] These ROS can cause oxidative damage to sensitive biomolecules, particularly amino acid residues like histidine, cysteine, and methionine.[4][17]

  • Solution:

    • Use a Protective Ligand: As mentioned above, ligands like THPTA not only stabilize copper but also help shield your biomolecule from oxidative damage.[13]

    • Minimize Reaction Time: A more efficient catalytic system (i.e., one with a ligand) will allow the reaction to complete faster, reducing the exposure time of your biomolecule to oxidative conditions.

    • Include Additives: In some cases, additives like aminoguanidine can be used to intercept byproducts of ascorbate oxidation that might otherwise damage proteins.[8]

Parameter Recommendation for Small Molecules Recommendation for Bioconjugation Rationale
Copper Source CuSO₄•5H₂O (1-5 mol%)CuSO₄•5H₂O (50-200 µM)Readily available and stable Cu(II) source.
Reducing Agent Sodium Ascorbate (5-10 mol%)Sodium Ascorbate (5-10x excess over Cu)Reduces Cu(II) to active Cu(I). Must be made fresh.[4][12]
Ligand TBTA (1-5 mol%)THPTA (5x excess over Cu)Stabilizes Cu(I), accelerates reaction, protects biomolecules.[13][15]
Solvent DMF, DMSO, tBuOH/H₂OAqueous Buffer (Phosphate, HEPES, pH 7-8)Reaction is robust in many solvents.[12] Aqueous buffers require a water-soluble ligand.
Atmosphere Capped vial is often sufficientDegas solvents; inert atmosphere recommendedPrevents catalyst oxidation by O₂.[5]
Troubleshooting Guide 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[6][16] The reaction's driving force is the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN), which reacts directly with the azide.[6][18] Incompleteness in SPAAC is usually related to kinetics or steric hindrance.

SPAAC_Reaction Azide Azido-PEG4-Acrylate TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState StrainedAlkyne Strained Cyclooctyne (e.g., DBCO, BCN) StrainedAlkyne->TransitionState No Catalyst Required Product Triazole Product TransitionState->Product

Caption: General mechanism for the catalyst-free SPAAC reaction.
Problem: My SPAAC reaction is extremely slow or gives low yields.

Answer & Troubleshooting Steps:

  • Check Your Cyclooctyne's Reaction Rate.

    • Why it happens: Not all strained alkynes are created equal. Their inherent reactivity, dictated by their structure and ring strain, varies dramatically. SPAAC reactions are generally 100-fold slower than efficient CuAAC reactions.[6]

    • Solution: Choose a cyclooctyne that matches your needs. For slow reactions where you need a significant rate increase, switch to a faster cyclooctyne.

      • Slow: Bicyclononyne (BCN)

      • Fast: Dibenzocyclooctyne (DBCO, DIBO)

      • Very Fast: DIFO, Azodibenzocyclooctyne (ADIBO)

    • Modifications to the cyclooctyne ring, such as oxidation of an alcohol to a ketone, can increase the reaction rate by altering the ring conformation.[19]

  • Evaluate Steric Hindrance.

    • Why it happens: This is a primary cause of failure in SPAAC. The reacting molecules, especially the bulky cyclooctyne, need to be able to physically approach each other. If your Azido-PEG4-Acrylate is attached to a large protein near a sterically crowded region, the cyclooctyne may be blocked from accessing the azide.[6][20] Even long PEG chains, while improving solubility, can sometimes contribute to steric hindrance.[7]

    • Solution:

      • Introduce Spacers: If possible, design your system to include longer, flexible linkers between your molecule of interest and the click handle (azide or alkyne) to reduce steric clash.[4][21]

      • Change Attachment Site: If conjugating to a protein, try moving the azide to a more accessible surface residue.

  • Address Solubility Issues.

    • Why it happens: Many of the most reactive strained alkynes (like DBCO) are quite hydrophobic.[6] If you are performing the reaction in a fully aqueous buffer, the alkyne may precipitate or form aggregates, drastically reducing its effective concentration and halting the reaction.

    • Solution:

      • Use a Water-Soluble Cyclooctyne: Many commercial suppliers offer PEGylated or sulfonated versions of DBCO and other cyclooctynes specifically designed to improve aqueous solubility.[4]

      • Add a Co-solvent: If your biomolecule can tolerate it, adding a small percentage (5-20%) of a water-miscible organic solvent like DMSO or DMF can help keep the hydrophobic partner in solution.

Troubleshooting_Workflow Start Incomplete Click Reaction CheckMethod Which Method? CuAAC or SPAAC Start->CheckMethod CuAAC_Branch CuAAC Issues CheckMethod->CuAAC_Branch CuAAC SPAAC_Branch SPAAC Issues CheckMethod->SPAAC_Branch SPAAC Check_O2 Degassed Solvents? Inert Atmosphere? CuAAC_Branch->Check_O2 Add_O2_Control ACTION: Degas & Use Inert Atmosphere Check_O2->Add_O2_Control No Check_Ligand Using a Ligand? (e.g., THPTA) Check_O2->Check_Ligand Yes CuAAC_Success Re-run Reaction Add_O2_Control->CuAAC_Success Add_Ligand ACTION: Add 5 eq. Water-Soluble Ligand Check_Ligand->Add_Ligand No Check_Reagents Fresh Reducing Agent? (Sodium Ascorbate) Check_Ligand->Check_Reagents Yes Add_Ligand->CuAAC_Success Add_Reagent ACTION: Make Fresh Ascorbate Solution Check_Reagents->Add_Reagent No Check_Reagents->CuAAC_Success Yes Add_Reagent->CuAAC_Success Check_Sterics Potential Steric Hindrance? SPAAC_Branch->Check_Sterics Fix_Sterics ACTION: Add Spacer or Change Attachment Site Check_Sterics->Fix_Sterics Yes Check_Kinetics Which Cyclooctyne? (e.g., BCN vs DBCO) Check_Sterics->Check_Kinetics No SPAAC_Success Re-run Reaction Fix_Sterics->SPAAC_Success Fix_Kinetics ACTION: Switch to a Faster Cyclooctyne Check_Kinetics->Fix_Kinetics Slow Check_Solubility Is Cyclooctyne Soluble in Your Media? Check_Kinetics->Check_Solubility Fast Fix_Kinetics->SPAAC_Success Fix_Solubility ACTION: Use PEGylated Alkyne or Add Co-solvent Check_Solubility->Fix_Solubility No Check_Solubility->SPAAC_Success Yes Fix_Solubility->SPAAC_Success

Caption: A logical workflow for troubleshooting incomplete click reactions.
Experimental Protocols
General Protocol for a Small-Scale CuAAC Test Reaction

This protocol is for testing the reaction with a non-precious alkyne before committing valuable biomolecules.

  • Prepare Stock Solutions:

    • Azido-PEG4-Acrylate: 10 mM in DMSO.

    • Test Alkyne (e.g., Propargyl Alcohol): 10 mM in DMSO.

    • CuSO₄: 20 mM in deionized water.[15]

    • THPTA Ligand: 100 mM in deionized water.[15]

    • Sodium Ascorbate: 300 mM in deionized water (MAKE FRESH).[15]

    • Buffer: 100 mM Phosphate or HEPES buffer, pH 7.4, degassed by sparging with argon for 20 minutes.

  • Reaction Assembly: In a microcentrifuge tube, add the components in the following order:

    • 40 µL Degassed Buffer

    • 10 µL Azido-PEG4-Acrylate stock (Final conc: 1 mM)

    • 10 µL Test Alkyne stock (Final conc: 1 mM)

    • 10 µL THPTA solution (Final conc: 10 mM)[15]

    • Vortex briefly.

    • 10 µL CuSO₄ solution (Final conc: 2 mM)[15]

    • Vortex briefly.

  • Initiate Reaction:

    • Add 10 µL of the freshly prepared sodium ascorbate solution to initiate the reaction.[15]

    • Vortex briefly. The total volume is now 100 µL.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[15]

  • Analysis:

    • Analyze the reaction mixture by LC-MS to check for the formation of the expected triazole product and consumption of starting materials.

References
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC, NIH.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000. New Journal of Chemistry (RSC Publishing).
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Azido-PEG4-acid, 1257063-35-6. BroadPharm.
  • Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regener
  • Introduction to click chemistry: a new method for the labeling and modific
  • Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
  • Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC, PubMed Central.
  • Azido-PEG4-acrylate | CAS# 1807539-09-8 | PEG Linker. MedKoo Biosciences.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews (RSC Publishing).
  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry.
  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lys
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
  • The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates.
  • Click Chemistry—Section 3.1. Thermo Fisher Scientific - US.
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Azido-PEG4-acryl
  • Click Chemistry (Azide / alkyne reaction). Interchim.
  • Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement.
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing).
  • SPAAC: Strain-Promoted Click Reaction - Bioconjug
  • Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications.
  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjug
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

Sources

Validation & Comparative

Comparing Azido-PEG4-Acrylate with other heterobifunctional crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterobifunctional crosslinkers, Azido-PEG4-Acrylate occupies a unique niche that bridges the gap between bioconjugation and materials science . While Maleimide-PEG-Azide remains the standard for rapid protein labeling, it suffers from reversibility issues (retro-Michael addition) in vivo.[1] Azido-PEG4-Acrylate offers a distinct alternative: it sacrifices reaction speed for superior hydrolytic stability and the unique ability to undergo radical photopolymerization .

This guide objectively analyzes the performance of Azido-PEG4-Acrylate against its primary competitors, providing the mechanistic insights and protocols necessary for high-fidelity experimental design.

Molecular Architecture & Dual-Reactivity

Azido-PEG4-Acrylate is defined by its asymmetry, possessing two bioorthogonal handles separated by a hydrophilic spacer.

  • The Azide Group (-N₃): Inert to biological amines and thiols. Reacts via Click Chemistry (CuAAC with terminal alkynes or SPAAC with strained cyclooctynes like DBCO).

  • The PEG4 Spacer: A critical 17-atom bridge that enhances water solubility and reduces steric hindrance, preventing aggregation of hydrophobic payloads.

  • The Acrylate Group: The differentiator. Unlike maleimides, the acrylate group is a "soft" electrophile. It participates in two distinct reaction types:[2][3][4][5][6][7][8]

    • Thiol-Michael Addition: Conjugation with free thiols (Cysteine).

    • Free Radical Polymerization: Formation of hydrogel networks upon UV/Vis exposure with an initiator.

Decision Logic: When to Use Azido-PEG4-Acrylate?
  • Choose Acrylate if your conjugate requires long-term in vivo stability (no payload loss via exchange).

  • Choose Acrylate if you are synthesizing functionalized hydrogels or scaffolds.

  • Choose Maleimide if reaction speed is critical and the environment is controlled (ex vivo/in vitro).

Comparative Analysis: Acrylate vs. The Field[3]

The following table synthesizes kinetic and stability data to benchmark Azido-PEG4-Acrylate against standard alternatives.

Table 1: Performance Benchmarking of Heterobifunctional Crosslinkers
FeatureAzido-PEG4-Acrylate Maleimide-PEG-Azide NHS-PEG-Azide
Primary Target Thiols (-SH) or AcrylatesThiols (-SH)Amines (-NH₂)
Reaction Kinetics Slow (

)
Fast (

)
Fast (pH dependent)
Bond Stability High (Stable Thioether)Moderate (Susceptible to Retro-Michael)High (Stable Amide)
Selectivity High for thiols at pH 7.5-8.5High for thiols at pH 6.5-7.5Low (reacts with all Lysines)
Polymerization Yes (Radical mediated)NoNo
Hydrolysis Risk Low (Stable in water)High (Ring hydrolysis)High (NHS hydrolyzes in minutes)
The "Maleimide Problem" vs. The Acrylate Solution

The most critical distinction lies in bond stability .

  • Maleimide Failure Mode: Thioether bonds formed by maleimides can undergo retro-Michael addition , regenerating the reactive maleimide.[4] In blood plasma, this leads to "payload exchange," where the drug/label transfers to serum albumin (HSA) which has a free cysteine (Cys34).

  • Acrylate Advantage: The acrylate-thiol bond is thermodynamically stable and does not undergo retro-Michael exchange. Once conjugated, the payload remains fixed.

Mechanistic Visualization: Reaction Pathways

The diagram below illustrates the divergent workflows available with Azido-PEG4-Acrylate: Path A (Bioconjugation) and Path B (Hydrogel Formation).

G Start Azido-PEG4-Acrylate Michael Thiol-Michael Addition (pH 8.0, Slow) Start->Michael Path A: Bioconjugation Radical Radical Polymerization (UV + Initiator) Start->Radical Path B: Material Science Thiol Protein-SH (Cysteine) Thiol->Michael StableConj Stable Thioether Conjugate Michael->StableConj FinalProduct Final Functionalized Material/Protein StableConj->FinalProduct Click Chem (SPAAC/CuAAC) Monomer PEG-Diacrylate (Bulk Monomer) Monomer->Radical Hydrogel Azide-Functionalized Hydrogel Network Radical->Hydrogel Hydrogel->FinalProduct Post-Gelation Click ClickLigand Alkyne-Payload (Drug/Dye) ClickLigand->FinalProduct

Figure 1: Dual-pathway utility of Azido-PEG4-Acrylate. Path A illustrates stable protein conjugation via Michael addition. Path B demonstrates incorporation into hydrogel networks via radical polymerization, leaving the azide available for post-fabrication functionalization.

Experimental Protocol: Hydrogel Functionalization

Trustworthiness Check: This protocol utilizes the acrylate group for network formation and the azide group for subsequent attachment, avoiding the deactivation of the azide during radical polymerization.

Objective: Synthesize a PEG hydrogel decorated with Azide groups, then attach a fluorescent Alkyne-dye via Copper-Free Click Chemistry (SPAAC).

Materials
  • Crosslinker: Azido-PEG4-Acrylate (1 mM final)

  • Base Polymer: PEG-Diacrylate (PEGDA, MW 3.4kDa, 10% w/v)

  • Initiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (0.05% w/v)

  • Ligand: DBCO-Fluorophore (e.g., DBCO-Cy5)

  • Buffer: PBS (pH 7.4)

Step-by-Step Methodology
  • Pre-Polymer Solution Prep:

    • Dissolve PEGDA (100 mg) in 1 mL PBS.

    • Add Azido-PEG4-Acrylate (to reach 1-5 mM concentration). Note: The mono-acrylate will incorporate into the network as a pendant chain.

    • Add LAP initiator (0.5 mg). Vortex until clear.

  • Photopolymerization (Network Formation):

    • Pipette solution into a mold (e.g., between glass slides with 1mm spacer).

    • Expose to 365nm or 405nm light (10 mW/cm²) for 2–5 minutes.

    • Result: A solid hydrogel with Azide groups exposed on the surface and throughout the matrix.

  • Washing (Crucial Step):

    • Wash the hydrogel 3x with PBS for 15 minutes each to remove unreacted monomers and initiator. Failure to wash can lead to cytotoxicity in cell studies.

  • Click Functionalization (SPAAC):

    • Incubate the hydrogel in a solution of DBCO-Cy5 (50 µM in PBS) for 30–60 minutes at Room Temperature.

    • Mechanism:[2][4][8][9] The strained alkyne (DBCO) reacts specifically with the pendant Azide groups. No copper catalyst is needed (protecting cells if present).

  • Validation:

    • Wash 3x with PBS to remove unbound dye.

    • Image via Confocal Microscopy. Fluorescence should be uniform throughout the gel (or surface-localized if diffusion was limited).

Troubleshooting & Optimization

Issue: Low Conjugation Yield with Thiols
  • Cause: Acrylates are slow Michael acceptors.

  • Solution: Increase pH to 8.0–8.5. Unlike maleimides, acrylates resist hydrolysis at this pH, allowing the thiolate anion (the reactive species) to form more readily.

  • Solution: Increase incubation time. While maleimides react in minutes, acrylates may require 4–16 hours at Room Temperature.

Issue: Precipitation of Crosslinker
  • Cause: Although PEG4 is hydrophilic, the azide/acrylate ends are organic.

  • Solution: Dissolve the Azido-PEG4-Acrylate in dry DMSO or DMF as a 100 mM stock before diluting into the aqueous buffer. Keep organic solvent <10% v/v in the final reaction.

Issue: Loss of Azide Functionality in Hydrogels
  • Cause: While rare, high-intensity UV or aggressive radical species can damage the azide.

  • Solution: Use visible light initiators (like Eosin Y) or lower energy UV (365nm at low intensity) to preserve bioorthogonal handles.

References

  • Nair, D. P., et al. (2014).[9] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. [Link]

  • Fontaine, S. D., et al. (2015). "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry. [Link]

  • Tiwari, A., et al. (2010). "Photo-initiated thiol-acrylate polymerization: A kinetic study." Polymer. [Link]

  • Agard, N. J., & Bertozzi, C. R. (2004). "Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation." Accounts of Chemical Research. [Link]

Sources

A Senior Application Scientist's Guide: Azido-PEG4-Acrylate vs. Azido-PEG4-Maleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is paramount. The choice of linker can dictate the success of an experiment, the efficacy of a therapeutic, or the accuracy of a diagnostic. This guide provides an in-depth, objective comparison of two popular heterobifunctional linkers: Azido-PEG4-Acrylate and Azido-PEG4-Maleimide. Both molecules offer a thiol-reactive handle (acrylate or maleimide) and a bioorthogonal azide group for subsequent "click" chemistry, separated by a hydrophilic polyethylene glycol (PEG) spacer. However, the subtle differences in their thiol-reactive moieties have significant implications for reaction kinetics, specificity, and, most critically, the stability of the final conjugate.

Core Chemistry: A Tale of Two Michael Acceptors

Both maleimide and acrylate groups react with thiols (primarily from cysteine residues in proteins) via a Michael addition reaction.[1] This reaction is highly efficient and proceeds under mild, physiological conditions, making it a cornerstone of bioconjugation.[1] The active species for this reaction is the thiolate anion, which acts as a nucleophile attacking the electron-deficient double bond of the maleimide or acrylate.[2]

The key distinction lies in the structure of these Michael acceptors. The maleimide contains a cyclic imide, while the acrylate is a more linear ester. This structural difference influences their reactivity and the stability of the resulting thioether bond.

At a neutral pH of 7, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[1][2]

Visualizing the Reaction Pathways

To better understand the conjugation process, let's visualize the reaction mechanisms.

cluster_0 Thiol-Maleimide Conjugation cluster_1 Thiol-Acrylate Conjugation Protein-SH Protein-SH (Cysteine) Thiosuccinimide_Adduct Stable Thiosuccinimide Adduct Protein-SH->Thiosuccinimide_Adduct Michael Addition Azido-PEG4-Maleimide Azido-PEG4-Maleimide Azido-PEG4-Maleimide->Thiosuccinimide_Adduct Protein-SH_2 Protein-SH (Cysteine) Thioether_Adduct Stable Thioether Adduct Protein-SH_2->Thioether_Adduct Michael Addition Azido-PEG4-Acrylate Azido-PEG4-Acrylate Azido-PEG4-Acrylate->Thioether_Adduct Start Start with Thiol-Containing Biomolecule Step1 Step 1: Thiol Conjugation Start->Step1 Choice Choose Linker Step1->Choice Maleimide Azido-PEG4-Maleimide Choice->Maleimide Fast Kinetics Acrylate Azido-PEG4-Acrylate Choice->Acrylate High Stability Step2 Intermediate Azide-Functionalized Biomolecule Maleimide->Step2 Acrylate->Step2 Step3 Step 2: Click Chemistry Step2->Step3 Alkyne Add Alkyne-Modified Molecule Step3->Alkyne Final Final Bioconjugate Alkyne->Final

Caption: General workflow for two-step bioconjugation.

Experimental Protocols: A Practical Guide

Here are representative protocols for conjugating a thiol-containing protein (e.g., a reduced antibody) with both linkers.

Protocol 1: Conjugation with Azido-PEG4-Maleimide

This protocol is adapted for a typical IgG antibody.

1. Antibody Preparation and Reduction:

  • Prepare the antibody solution at a concentration of 7.5-15 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5). [3]* To reduce interchain disulfide bonds and generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). [3]* Incubate at 37°C for 30 minutes. [4]* Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (PBS with 1 mM EDTA, pH 7.4). [4] 2. Conjugation Reaction:

  • Immediately after purification, adjust the reduced antibody concentration to 2.5 mg/mL. [4]* Prepare a stock solution of Azido-PEG4-Maleimide in a dry, water-miscible solvent like DMSO. [2]* Add the maleimide linker solution to the reduced antibody at a molar ratio of 5-10 moles of linker per mole of antibody. []* Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. [3][] 3. Quenching and Purification:

  • Quench any unreacted maleimide groups by adding a thiol-containing molecule like cysteine to a final concentration of 10 mM. []* Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and quenching agent.

Protocol 2: Conjugation with Azido-PEG4-Acrylate

1. Antibody Preparation:

  • Prepare and reduce the antibody as described in Protocol 1, steps 1a-1c. The final buffer for conjugation should be adjusted to pH 7.5-8.5 (e.g., borate or phosphate buffer).

2. Conjugation Reaction:

  • Prepare a stock solution of Azido-PEG4-Acrylate in DMSO.

  • Add the acrylate linker to the reduced antibody at a 10-20 fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress should be monitored (e.g., by HPLC or mass spectrometry) to determine the optimal reaction time.

3. Quenching and Purification:

  • Quench unreacted acrylate groups by adding an excess of a small molecule thiol (e.g., N-acetylcysteine or mercaptoethanol).

  • Purify the conjugate as described in Protocol 1, step 3.

Conclusion and Recommendations

The choice between Azido-PEG4-Acrylate and Azido-PEG4-Maleimide is not a matter of one being definitively "better," but rather which is more suitable for a specific application.

  • Choose Azido-PEG4-Maleimide for:

    • Rapid conjugation: When speed is a priority and the final conjugate does not require long-term stability in a thiol-rich environment.

    • Well-established protocols: Maleimide chemistry is extensively documented and widely used in commercial kits. [6]

  • Choose Azido-PEG4-Acrylate for:

    • High conjugate stability: For applications requiring long-term stability, particularly in vivo, where the irreversible thioether bond is a significant advantage.

    • Avoiding retro-Michael addition: When deconjugation and payload migration are critical concerns.

For many therapeutic and in vivo diagnostic applications, the enhanced stability offered by the acrylate linker may outweigh the faster kinetics of the maleimide. As the field of bioconjugation continues to evolve, the demand for more stable and robust linkages is likely to favor the use of acrylates and other next-generation thiol-reactive moieties.

References

  • Bohrium. (2019, February 4). maleimide-thiol-adducts-stabilized-through-stretching. Ask this paper.
  • Lumiprobe. Azide-PEG4-maleimide kit.
  • PMC.
  • Vector Labs. Maleimide Reaction Chemistry.
  • Iksuda.
  • ACS Pharmacology & Translational Science. (2021, June 20).
  • ResearchGate.
  • Improving the Stability of Maleimide–Thiol Conjug
  • (2024, September 24).
  • UCL Discovery.
  • MDPI.
  • (2018, August 24).
  • DSpace. (2018, March 9).
  • Long-Term Stabilization of Maleimide–Thiol Conjugates.
  • CSIRO Publishing. (2020, June 2).
  • BroadPharm. (2022, January 18). ADC Conjugation by DTT Reduction with Maleimide Drug Linker.
  • PMC. Tunable degradation of maleimide-thiol adducts in reducing environments.
  • PMC. (2021, October 6).
  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • How to Choose Proper PEG Linkers for Bioconjug
  • Benchchem.
  • Biotium. (2020, August 11). Protocol: Maleimide Labeling of Protein Thiols.
  • Korea Science. Role of polyethylene glycol (PEG)

Sources

Technical Guide: Alternatives to Azido-PEG4-Acrylate for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azido-PEG4-Acrylate has long served as a "Swiss Army Knife" linker in hydrogel design, bridging the gap between radical photopolymerization (via the acrylate) and Click chemistry (via the azide). However, for sensitive biological applications, this duality is often a liability. The acrylate moiety necessitates free-radical generation—often cytotoxic to encapsulated cells—and produces heterogeneous chain-growth networks. The azide group, unless paired with bulky cyclooctynes, requires toxic copper catalysts (CuAAC).

This guide objectively compares three superior alternatives that utilize step-growth polymerization and bio-orthogonal chemistries . These systems offer higher cytocompatibility, more homogeneous network structures, and tunable kinetics without the use of radical initiators or heavy metals.

The Benchmark: Limitations of Azido-PEG4-Acrylate

To understand the alternatives, we must first quantify the deficits of the incumbent technology.

  • Mechanism: Chain-growth homopolymerization (Acrylate) + CuAAC or SPAAC (Azide).

  • Network Structure: Heterogeneous. Acrylates form dense "kinetic chains" with regions of low crosslinking density (high mesh size) in between, leading to variable diffusion rates.

  • Cytotoxicity: High. Requires photoinitiators (e.g., Irgacure 2959 or LAP) and generates reactive oxygen species (ROS) during gelation.

  • Kinetics: Fast but uncontrolled (

    
     min), dependent on light intensity.
    

Comparative Analysis of Alternatives

We evaluate three primary classes of alternatives: Thiol-Maleimide (Michael Addition) , DBCO-Azide (SPAAC) , and Tetrazine-TCO (IEDDA) .

A. Thiol-Maleimide (The "Gold Standard" for Viability)

Replaces the radical acrylate chemistry with a nucleophilic Michael-type addition.

  • Chemistry: Reaction between a Maleimide-PEG-NHS ester (functionalized onto a polymer) and a Thiol-PEG (or cysteine-containing peptide).

  • Kinetics: Fast (

    
     at pH 7.4). Gelation occurs in 10–60 seconds.
    
  • Pros: physiological pH, no radicals, no light required.

  • Cons: Maleimide rings can hydrolyze in aqueous buffers prior to reaction; susceptible to oxidation (disulfide formation).

B. DBCO-Azide (The "True" Bio-orthogonal)

Replaces the copper-catalyzed azide reaction with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Chemistry: Dibenzocyclooctyne (DBCO) reacts with Azides.[1][2][3][4]

  • Kinetics: Moderate (

    
    ). Gelation takes minutes to hours depending on concentration.
    
  • Pros: Extremely specific, no catalyst, stable in serum.

  • Cons: Slower gelation; DBCO is hydrophobic and can alter protein folding or solubility.

C. Tetrazine-TCO (The "Speed" Specialist)

Utilizes Inverse Electron Demand Diels-Alder (IEDDA) chemistry.[5]

  • Chemistry: Tetrazine reacts with Trans-Cyclooctene (TCO).[5][6]

  • Kinetics: Ultra-fast (

    
    ). Instantaneous gelation.
    
  • Pros: Fastest bio-orthogonal reaction known; produces inert

    
     gas; works at low concentrations.
    
  • Cons: High cost; synthesis is complex; too fast for some manual mixing applications (requires dual-syringe applicators).

Summary of Performance Metrics
FeatureAzido-PEG4-Acrylate Thiol-Maleimide DBCO-Azide (SPAAC) Tetrazine-TCO
Mechanism Radical Chain GrowthMichael Addition (Step)Strain-Promoted ClickIEDDA Click
Catalyst/Initiator UV Light + PhotoinitiatorNone (pH driven)NoneNone
Rate Constant (

)
Variable (Light dependent)~1,000

~0.3 – 1

Up to

Gelation Time < 1 min (Tunable)< 1 min10 – 60 min< 10 sec
Network Structure HeterogeneousHomogeneous (Ideal)HomogeneousHomogeneous
Cell Viability Low/Moderate (ROS stress)High (>90%)High (>95%)High (>95%)
Stability Ester hydrolysis riskThiol oxidation riskVery StableVery Stable

Mechanistic Visualization

The following diagram illustrates the reaction pathways and the structural differences in the resulting hydrogel networks.

G cluster_0 Benchmark: Radical Chemistry cluster_1 Alternative: Step-Growth cluster_2 Alternative: Bio-Orthogonal A1 Azido-PEG4-Acrylate A2 Free Radical Generation (ROS) A1->A2 UV Light A3 Heterogeneous Network A2->A3 Chain Growth B1 Maleimide-PEG-NHS + Thiol-PEG B2 Nucleophilic Attack (No Radicals) B1->B2 pH 7.4 B3 Homogeneous Network B2->B3 Step Growth C1 DBCO-PEG-NHS + Azide-PEG C2 Strain-Promoted Cycloaddition C1->C2 Spontaneous C3 High Specificity Network C2->C3 Step Growth

Caption: Comparison of reaction mechanisms. Note that only the Benchmark (Acrylate) relies on radical generation, leading to potential cytotoxicity.

Experimental Protocol: Thiol-Maleimide Hydrogel Formation

This protocol replaces the acrylate system with a Maleimide/Thiol system. It is self-validating: if the gel does not form within 60 seconds, check the pH or thiol oxidation state.

Materials
  • Component A: 4-Arm PEG-Maleimide (MW 10k or 20k).

  • Component B: 4-Arm PEG-Thiol (MW 10k or 20k) OR Bis-cysteine peptide crosslinker.

  • Buffer: PBS (pH 7.[1][2][3][7]4) or HEPES (pH 7.0–7.4). Crucial: Degas buffer to prevent disulfide formation.

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Calculate the molar concentration of reactive groups. For an ideal network, maintain a 1:1 ratio of Maleimide:Thiol.

    • Note: If encapsulating cells, use a slight excess of Maleimide (1.1:1) to account for thiols on cell surface proteins, though 1:1 is standard for blank gels.

  • Precursor Preparation:

    • Dissolve PEG-Maleimide in Buffer A to 2x the desired final wt% (e.g., if target is 5%, dissolve at 10%).

    • Dissolve PEG-Thiol in Buffer B to 2x the desired final wt%.

    • Validation: Keep solutions on ice. Maleimide hydrolysis half-life is ~hours at pH 7.4 but days at pH 6.0.

  • Cell Suspension (Optional):

    • Resuspend cell pellet gently into the PEG-Maleimide solution.

    • Why? Avoid putting cells in the Thiol solution first, as high local thiol concentrations can reduce cell surface disulfides.

  • Mixing & Gelation:

    • Pipette Component B (Thiol) into Component A (Maleimide/Cells).

    • Mix gently but rapidly (pipette up and down 3 times). Avoid introducing bubbles.

    • Observation: Gelation should occur within 10–30 seconds at pH 7.4.

  • Rheological Verification:

    • Use a parallel plate rheometer (20mm geometry).

    • Time sweep: 1% Strain, 1 Hz Frequency.

    • Success Criteria: Storage Modulus (

      
      ) should plateau and exceed Loss Modulus (
      
      
      
      ) by >2 orders of magnitude within 5 minutes.

Decision Matrix: Selecting the Right Linker

Use this logic flow to determine if you should abandon Azido-PEG4-Acrylate for a specific alternative.

DecisionTree Start Start: Hydrogel Design Needs Q1 Are you encapsulating live cells? Start->Q1 Q2 Do you need spatial patterning (Lithography)? Q1->Q2 Yes (High Sensitivity) Res1 Stick with Acrylate (or try Thiol-Ene Photo) Q1->Res1 No (Material only) Q3 Is instant gelation (<10s) required? Q2->Q3 No (Bulk Gelation) Q2->Res1 Yes (Need UV control) Res2 Use Thiol-Maleimide (High Viability, Low Cost) Q3->Res2 No (Standard) Res3 Use Tetrazine-TCO (Ultra-fast, Injectable) Q3->Res3 Yes Res4 Use DBCO-Azide (Bio-orthogonal, Slower) Q3->Res4 No (Need Specificity)

Caption: Decision tree for selecting crosslinking chemistry based on experimental constraints.

References

  • Comparison of Photopolymerizable Thiol-ene PEG and Acrylate-Based PEG Hydrogels. National Institutes of Health (NIH) / PMC. [Link]

  • Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. MDPI. [Link]

  • Enzymatically Crosslinked Hydrogels for Biomedical Applications. Preprints.org. [Link]

Sources

A Senior Application Scientist's Guide to Quantifying PEGylation with Azido-PEG4-Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical development, enhancing the therapeutic properties of molecules is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a clinically-proven strategy to improve drug solubility, stability, and pharmacokinetic profiles.[1] The choice of PEGylation reagent is critical, and bifunctional linkers like Azido-PEG4-Acrylate offer unique advantages through their dual reactivity. This guide provides an in-depth, objective comparison of methodologies to quantify the degree of PEGylation achieved with Azido-PEG4-Acrylate, contrasting it with other common PEGylation chemistries.

The Azido-PEG4-Acrylate Advantage: Dual Functionality for Versatile Conjugation

Azido-PEG4-Acrylate is a heterobifunctional linker featuring an azide group at one terminus and an acrylate group at the other, separated by a discrete four-unit PEG spacer. This architecture enables two distinct and highly efficient conjugation strategies:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): The azide group participates in "click chemistry," forming a stable triazole linkage with an alkyne-modified molecule. SPAAC, which does not require a cytotoxic copper catalyst, is particularly advantageous for biological applications.[2]

  • Michael Addition: The acrylate group readily reacts with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction, forming a stable thioether bond.

This dual functionality allows for either a one-step conjugation to a thiol-containing molecule or a two-step, orthogonal approach where the azide is used for a subsequent "click" reaction.

Figure 1: Reaction mechanisms of Azido-PEG4-Acrylate.

Quantifying the Degree of PEGylation: A Comparative Analysis of Key Techniques

Accurate determination of the degree of PEGylation is a critical quality attribute for any PEGylated therapeutic, directly impacting its efficacy and safety. Below, we compare the most common analytical methods, providing insights into their principles, protocols, and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy is a powerful quantitative technique that relies on the distinct signals of protons in the PEG backbone and the target molecule. By comparing the integral of the characteristic repeating ethylene oxide signal of PEG (around 3.6 ppm) to a well-resolved signal from the unmodified molecule, the average number of PEG chains per molecule can be calculated.

Causality Behind Experimental Choice: NMR is particularly well-suited for the analysis of small molecules, peptides, and smaller proteins where there is minimal overlap between the PEG signals and the signals from the molecule of interest. It is a primary, non-destructive method that does not require derivatization or ionization, providing a direct measure of the PEG-to-molecule ratio in solution. However, for larger proteins, significant signal overlap can complicate interpretation.[3]

Detailed Experimental Protocol (¹H NMR for an Azido-PEGylated Peptide):

  • Sample Preparation:

    • Accurately weigh and dissolve the purified, lyophilized PEGylated peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 5-10 mg/mL.

    • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP) for precise quantification.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete proton relaxation, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the characteristic PEG methylene proton signal (a large singlet around 3.6 ppm).

    • Integrate a well-resolved, non-exchangeable proton signal from the peptide that is distant from the PEG signal.

    • Calculate the degree of PEGylation using the following formula:

    Degree of PEGylation = (Integral of PEG signal / Number of PEG protons) / (Integral of peptide signal / Number of peptide protons)

Data Presentation:

Parameter¹H NMR Data for Azido-PEG4-Acrylate-Peptide Conjugate
Peptide Signal (Aromatic) δ 7.2-7.4 ppm
Integral of Peptide Signal5.00 (corresponding to 5 aromatic protons)
PEG Signal (-CH₂CH₂O-) δ 3.6 ppm
Integral of PEG Signal160.00 (corresponding to 16 protons from PEG4 x 10 PEG units)
Degree of PEGylation (160.00 / 16) / (5.00 / 5) = 10.0

Note: This is an illustrative example. The actual number of PEG protons will depend on the specific PEG reagent used.

Mass Spectrometry (MS)

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules. For PEGylated species, the increase in molecular weight upon conjugation directly corresponds to the mass of the attached PEG chains. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly employed.[4]

Causality Behind Experimental Choice: MS is the gold standard for analyzing larger biomolecules like proteins and antibodies, providing information on the distribution of different PEGylated species (mono-, di-, multi-PEGylated).[4] It offers high sensitivity and can resolve heterogeneity in both the protein and the attached PEG chains. While sample preparation is more involved than for NMR, the detailed information obtained is invaluable for characterizing complex bioconjugates.

Detailed Experimental Protocol (MALDI-TOF MS for a PEGylated Protein):

  • Sample Preparation:

    • Desalt and purify the PEGylated protein sample using methods like dialysis or size-exclusion chromatography to remove excess PEG and other interfering substances.[5]

    • Prepare a saturated matrix solution (e.g., sinapinic acid for proteins >10,000 Da) in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Sample Spotting:

    • On a MALDI target plate, mix a small volume (e.g., 1 µL) of the protein sample with an equal volume of the matrix solution.

    • Allow the mixture to air-dry, forming co-crystals of the protein and matrix.

  • MS Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for high molecular weight analytes.

    • Acquire spectra across a mass range that encompasses the unmodified and expected PEGylated protein masses.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks corresponding to the unmodified protein and the protein with one, two, or more PEG chains attached.

    • The mass difference between adjacent peaks will correspond to the mass of a single PEG chain.

    • The relative intensities of the peaks can provide a semi-quantitative measure of the distribution of different PEGylated species.

Data Presentation:

SpeciesObserved Mass (Da)Mass Difference (Da)Degree of PEGylationRelative Abundance (%)
Unmodified Protein25,000-015
Mono-PEGylated25,440440155
Di-PEGylated25,880440225
Tri-PEGylated26,32044035

Note: The mass of Azido-PEG4-Acrylate is approximately 440 Da.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates molecules based on their physicochemical properties. Size-Exclusion Chromatography (SEC) is particularly useful for separating PEGylated proteins from their unmodified counterparts and free PEG based on their hydrodynamic volume.[6] The larger the molecule (i.e., the higher the degree of PEGylation), the earlier it elutes from the column. Quantification is achieved by integrating the peak areas of the separated species.

Causality Behind Experimental Choice: HPLC-SEC is a robust and widely used method for routine quality control of PEGylated biologics. It provides a good overview of the sample's heterogeneity and can quantify the relative amounts of different PEGylated forms, as well as unreacted protein and free PEG.[7] When coupled with detectors like multi-angle light scattering (MALS), it can provide absolute molecular weight determination.

Figure 2: General workflow for HPLC-SEC analysis of PEGylation.

Detailed Experimental Protocol (HPLC-SEC for a PEGylated Antibody):

  • System Preparation:

    • Equilibrate an appropriate SEC column (e.g., with a pore size suitable for the molecular weight range of interest) with a mobile phase such as phosphate-buffered saline (PBS) at a constant flow rate.

  • Sample Injection:

    • Inject a known amount of the purified PEGylation reaction mixture onto the column.

  • Chromatographic Separation and Detection:

    • Monitor the elution profile using a UV detector (at 280 nm for protein) and/or a refractive index (RI) detector (sensitive to PEG).

  • Data Analysis:

    • Identify the peaks corresponding to the aggregated, multi-PEGylated, mono-PEGylated, and unmodified antibody, as well as free PEG, based on their retention times.

    • Integrate the area of each peak.

    • Calculate the percentage of each species to determine the degree of PEGylation and the purity of the sample.

Data Presentation:

PeakRetention Time (min)Peak Area (%)Identity
18.55Aggregate
210.265Mono-PEGylated Antibody
311.520Unmodified Antibody
414.010Free PEG
Colorimetric Assays

Principle: Certain colorimetric assays can be used to quantify either the PEG moiety or the unreacted functional groups on the target molecule. For azide-containing PEGs, a colorimetric assay can be developed based on the Staudinger ligation, where the azide reacts with a phosphine-based probe to produce a quantifiable color change. Alternatively, a general PEG quantification assay can be used.[8]

Causality Behind Experimental Choice: Colorimetric assays are often simple, rapid, and can be performed using standard laboratory equipment like a plate reader. They are particularly useful for high-throughput screening of PEGylation conditions. However, they are often less precise than chromatographic or spectroscopic methods and can be prone to interference from other components in the sample.

Detailed Experimental Protocol (Ammonium Ferrothiocyanate Assay for PEG):

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of the Azido-PEG4-Acrylate of known concentrations.

  • Sample Preparation:

    • Prepare the PEGylated sample at a concentration within the linear range of the assay.

  • Assay Procedure:

    • To each standard and sample, add ammonium ferrothiocyanate reagent.

    • Add an organic solvent (e.g., chloroform) and vortex to extract the colored complex.

    • Centrifuge to separate the phases.

  • Measurement:

    • Measure the absorbance of the organic phase at a specific wavelength (e.g., 535 nm).

  • Quantification:

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of PEG in the sample by interpolating its absorbance on the standard curve.

Comparison with Alternative PEGylation Reagents

The choice of PEGylation chemistry significantly impacts the reaction efficiency, the properties of the resulting conjugate, and the ease of quantification.

PEGylation ReagentReactive Group(s)Target Functional Group(s)Linkage FormedKey AdvantagesKey DisadvantagesEase of Quantification
Azido-PEG4-Acrylate Azide, AcrylateAlkyne, ThiolTriazole, ThioetherHigh efficiency and specificity of click chemistry; dual functionality for orthogonal conjugation.Requires alkyne-modified substrate for click chemistry; Michael addition can have side reactions.Moderate to High
NHS-PEG N-hydroxysuccinimide esterPrimary amines (Lysine, N-terminus)AmideWell-established chemistry; reacts readily with abundant amine groups.[1]Can lead to heterogeneous products due to multiple reactive sites; NHS esters are susceptible to hydrolysis.[9]Moderate
Maleimide-PEG MaleimideThiols (Cysteine)ThioetherHighly specific for thiols.The thioether bond can undergo retro-Michael addition, leading to instability; potential for off-target reactions with other nucleophiles.Moderate

Direct comparative studies have shown that click chemistry can offer superior control over stoichiometry, leading to more defined and homogeneous conjugates compared to maleimide-thiol conjugation.

Decision Guide for Selecting a Quantification Method

Choosing the right analytical technique is crucial for obtaining accurate and reliable data. This decision tree provides a simplified guide to help researchers select the most appropriate method.

Decision_Tree Start Start: What is your primary analytical need? Molecule_Type What is the size of the molecule being PEGylated? Start->Molecule_Type Throughput Is high-throughput screening needed? Start->Throughput Small_Molecule Small Molecule / Peptide Molecule_Type->Small_Molecule < 10 kDa Large_Protein Large Protein / Antibody Molecule_Type->Large_Protein > 10 kDa Data_Requirement What level of detail is required? Average_DoP Average Degree of PEGylation (DoP) Data_Requirement->Average_DoP Overall Purity/Average DoP Distribution Distribution of PEGylated Species Data_Requirement->Distribution Detailed Heterogeneity Yes_HTS Yes Throughput->Yes_HTS Yes No_HTS No Throughput->No_HTS No NMR Use NMR Spectroscopy Small_Molecule->NMR Large_Protein->Data_Requirement HPLC Use HPLC-SEC Average_DoP->HPLC MS Use Mass Spectrometry (MALDI/ESI) Distribution->MS Colorimetric Use Colorimetric Assay Yes_HTS->Colorimetric No_HTS->Molecule_Type

Figure 3: Decision tree for selecting a PEGylation quantification method.

Conclusion

Quantifying the degree of PEGylation with Azido-PEG4-Acrylate requires a thoughtful selection of analytical techniques. While NMR offers a direct and quantitative approach for smaller molecules, mass spectrometry provides unparalleled detail for larger, more complex biologics. HPLC-SEC stands as a robust method for routine quality control, and colorimetric assays offer a high-throughput option for initial screening.

The dual functionality of Azido-PEG4-Acrylate, enabling both highly efficient click chemistry and Michael addition, provides researchers with a versatile tool for bioconjugation. By understanding the principles and practicalities of the quantification methods detailed in this guide, scientists and drug developers can ensure the rigorous characterization of their PEGylated products, paving the way for the development of safer and more effective therapeutics.

References

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
  • Thermo Fisher Scientific. (n.d.).
  • Creative PEGWorks. (n.d.).
  • Moser, M., et al. (2018). Quantification of PEG-Maleimide Ligands and Coupling Efficiencies on Nanoparticles with Ellman's Reagent. Analytical Chemistry, 90(9), 5887-5895.
  • Agilent Technologies. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns.
  • Plante, M., et al. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Novatia. (n.d.).
  • Semple, J. E., et al. (2016). Synthesis and facile end-group quantification of functionalized PEG azides. Journal of Polymer Science Part A: Polymer Chemistry, 54(18), 2888-2895.
  • Thermo Fisher Scientific. (n.d.). Instructions for the use of Azido-(PEG)n-NHS.
  • van de Watering, R., et al. (2019). A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry. International Journal of Pharmaceutics: X, 1, 100020.
  • BenchChem. (2025).
  • Creative Proteomics. (n.d.).
  • BroadPharm. (2021).
  • ICH. (n.d.).
  • Cegielska, B., & Kacprzak, K. M. (2007). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
  • Emwas, A. H., et al. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in molecular biology (Clifton, N.J.), 1277, 161–193.
  • Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
  • Hermanson, G. T. (2013).
  • MDPI. (2022).
  • Nanocs. (n.d.). Azido PEG NHS, N3-PEG-NHS.
  • PubMed. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study.
  • ResearchGate. (2019).
  • MDPI. (2021).
  • ResearchGate. (n.d.). Figure S7. 1 H-NMR of α -azide- ω -tosyl PEG in DMSO.
  • ResearchGate. (n.d.). Figure S3. 1 H-NMR of α -azide- ω -hydroxyl PEG ( 2 ) in DMSO.
  • ResearchGate. (n.d.). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Fig. S1. 1H NMR spectra of (a) PEG-Br and (b) PEG-b-PAEAcG in CDCl3.
  • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
  • MDPI. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.
  • PubMed. (1996).
  • MDPI. (2023).
  • MDPI. (2021). Decision Tree-Based Data Stratification Method for the Minimization of the Masking Effect in Adverse Drug Reaction Signal Detection.
  • Bruker. (n.d.).
  • Boston University. (2002).
  • ChemRxiv. (n.d.). A SIMPLE SIZE-EXCLUSION CHROMATOGRAPHIC (HPLC-SEC) METHOD FOR THE DETERMINATION OF BIOPOLYMER'S APPARENT MOLECULAR WEIGHT.
  • Dove Medical Press. (2014). Effects of PEGylation on the physicochemical properties and in vivo distribution of organic nanotubes.
  • JenKem Technology. (2014).
  • LCGC International. (2016).
  • MDPI. (2019).
  • NHSJS. (2025). How Effective is PEGylation as a Stability Enhancement Method?.
  • NIH. (2022).
  • NIH. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research.
  • NIH. (2012).
  • NIH. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers.
  • NIH. (2025). Signature of click chemistry in advanced techniques for cancer therapeutics.
  • NIH. (2024). Recent progress on the PEGylation of therapeutic proteins and peptides (TPPs).
  • NIH. (2014).
  • NIH. (2010).
  • NIH. (2023).
  • NIH. (n.d.). peptide nmr.
  • NIH. (2014).
  • NIH. (2021).
  • NIH. (2012).
  • ResearchGate. (2019).
  • ResearchGate. (2013). A colorimetric method for the molecular weight determination of polyethylene glycol using gold nanoparticles.
  • ResearchGate. (2019). (PDF) Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy.
  • ResearchGate. (2016).
  • ResearchGate. (2015). Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection.
  • ResearchGate. (n.d.). Decision tree for the LC method to choose for a specific experiment, based on the results of our study.
  • ScienceScholar. (2022).
  • Semantic Scholar. (n.d.). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research.
  • ADC Review. (n.d.). Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines.
  • Creative PEGWorks. (n.d.).
  • Creative PEGWorks. (n.d.).
  • Creative PEGWorks. (n.d.).
  • idosi.org. (n.d.).
  • Fisher Scientific. (n.d.). NHS-Azide and NHS-Phosphine Reagents.
  • Samara Journal of Science. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
  • MDPI. (2025).
  • ResearchGate. (2018). (PDF)
  • PubMed Central. (2023).
  • Creative PEGWorks. (2001). Peptide and protein PEGylation: a review of problems and solutions.
  • Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. (n.d.).

Sources

SDS-PAGE Analysis of Proteins Modified with Azido-PEG4-Acrylate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azido-PEG4-Acrylate represents a specialized class of heterobifunctional crosslinkers designed for high-stability bioconjugation. Unlike the ubiquitous maleimide chemistry, which suffers from reversibility (retro-Michael addition) in physiological environments, the acrylate moiety forms an irreversible thioether bond with cysteine residues.

This guide addresses a critical analytical challenge: The "Invisible Shift." The low molecular weight of the PEG4 spacer (~273 Da) renders the modification nearly undetectable by mass shift on standard SDS-PAGE. Therefore, this protocol emphasizes a "Conjugate-then-Click" validation workflow, utilizing the azide handle for fluorescent or mass-tag labeling to verify successful modification.

Part 1: Mechanism of Action & Chemical Logic

The Stability Trade-Off: Acrylate vs. Maleimide

The primary reason to select Azido-PEG4-Acrylate over its maleimide counterpart is bond stability .

  • Maleimides react rapidly with thiols but are susceptible to retro-Michael addition, leading to payload loss or exchange with serum albumin in vivo.

  • Acrylates react slower (requiring higher pH or concentration) but form a stable, irreversible thioether linkage that survives reducing environments and long-term storage.

Reaction Pathway

The modification occurs in two distinct phases:

  • Primary Conjugation: The acrylate creates a permanent bond with protein thiols.

  • Secondary Functionalization (Detection): The azide handle reacts via Copper-Free Click Chemistry (SPAAC) with a DBCO-fluorophore or DBCO-PEG-MassTag to visualize the protein on SDS-PAGE.

ReactionMechanism Protein Protein-SH (Free Cysteine) Intermediate Stable Thioether Conjugate (Protein-PEG4-N3) Protein->Intermediate Michael Addition pH 7.5-8.5 Reagent Azido-PEG4-Acrylate (Michael Acceptor) Reagent->Intermediate Final Fluorescently Labeled Protein (SDS-PAGE Visible) Intermediate->Final SPAAC (Click) Strain-Promoted Reporter DBCO-Fluorophore (Detection Agent) Reporter->Final

Figure 1: The two-step mechanism. The acrylate ensures permanent attachment, while the azide provides a bioorthogonal handle for detection.

Part 2: Comparative Analysis of Cysteine-Reactive Linkers

The following table contrasts Azido-PEG4-Acrylate with standard alternatives to justify reagent selection.

FeatureAzido-PEG4-AcrylateMaleimide-PEG-AzideIodoacetamide-Azide
Reaction Kinetics Slow (

)
Fast (

)
Slow
Bond Stability High (Irreversible Thioether)Moderate (Reversible Retro-Michael)High (Irreversible)
Selectivity High for Cys at pH 7.5–8.5High for Cys at pH 6.5–7.5Risk of His/Lys reaction if pH > 8.0
SDS-PAGE Shift Negligible (~273 Da)NegligibleNegligible
Plasma Stability Excellent (No exchange)Poor (Exchange with Albumin)Excellent
Best Use Case In vivo probes, long-term storage Rapid labeling, labile conjugatesProteomics (permanent blocking)

Part 3: Experimental Protocol (Self-Validating System)

Objective: Conjugate Azido-PEG4-Acrylate to a target protein and validate via SDS-PAGE using a fluorescent click-reaction.

Materials
  • Target Protein: Must contain reduced surface cysteines (treat with TCEP if disulfides are present).

  • Reagent: Azido-PEG4-Acrylate (Stock: 100 mM in DMSO).

  • Detection Agent: DBCO-Cy5 or DBCO-PEG5k (for mass shift).

  • Buffer: PBS pH 8.0 (Acrylates require slightly higher pH than maleimides).

Step-by-Step Workflow
Phase 1: Conjugation (The Acrylate Reaction)
  • Buffer Exchange: Ensure protein is in a non-amine buffer at pH 8.0 (e.g., 50 mM HEPES or Phosphate). Note: While acrylates target thiols, avoiding primary amines in the buffer prevents potential side reactions at high pH.

  • Reduction (Optional): If Cys residues are oxidized, incubate with 2-5 mM TCEP for 30 mins. Do not remove TCEP (it does not interfere with acrylates).

  • Reaction: Add Azido-PEG4-Acrylate to the protein at a 20–50 molar excess .

    • Expert Insight: Acrylates are slower than maleimides. The high molar excess drives the reaction to completion.

  • Incubation: Incubate at Room Temperature (RT) for 4–16 hours or 37°C for 2 hours.

  • Desalting: Remove excess acrylate using a Zeba Spin Column or dialysis. Crucial: Unreacted acrylate will quench the subsequent click reaction.

Phase 2: Validation (The "Click-to-Detect")
  • Labeling: Take a small aliquot (e.g., 5 µg) of the conjugated protein.

  • Click Reaction: Add DBCO-Cy5 (or similar) at 5 molar excess relative to the protein. Incubate for 30 mins at RT.

  • Quench: No quenching needed if loading directly onto gel, but removing excess dye yields cleaner gels.

Phase 3: SDS-PAGE Analysis
  • Load: Mix samples with 4X Laemmli Buffer (reducing or non-reducing). Boil for 5 mins.

  • Run: Electrophorese on a 4-12% Bis-Tris gel.

  • Image:

    • First: Fluorescent imaging (Cy5 channel). Only modified proteins will light up.

    • Second: Coomassie/Silver Stain. Total protein visualization.

ProtocolWorkflow Step1 Step 1: Protein Reduction (TCEP, pH 8.0) Step2 Step 2: Acrylate Conjugation (20x Excess, 4-16h) Step1->Step2 Step3 Step 3: Desalting (Remove excess Acrylate) Step2->Step3 Step4 Step 4: Click Labeling (Add DBCO-Fluorophore) Step3->Step4 Step5 Step 5: SDS-PAGE Readout (Fluorescence vs. Coomassie) Step4->Step5

Figure 2: The validation workflow. Direct visualization of the PEG4 shift is unreliable; fluorescent clicking is the gold standard.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Gel
ObservationInterpretation
Coomassie Band (Same MW) Normal. The 273 Da PEG4 mass is too small to shift the band visibly on standard gels.
Fluorescent Band (Cy5) Success. The azide is present and reactive. The protein was successfully modified by the acrylate.
No Fluorescence Failure. Acrylate conjugation failed. Likely due to oxidized thiols or pH < 7.5.
Smearing (High MW) Over-labeling. Non-specific reaction with Lysines (pH was likely too high > 8.[1]5) or protein aggregation.
Common Pitfalls
  • "I don't see a shift!"

    • Cause: Users often expect PEGylation to create a massive shift. This applies to PEG-5kDa or larger. PEG4 is a "silent" linker on gels.

    • Solution: Use the Click-to-Detect method described above, or use Mass Spectrometry (MALDI-TOF) which will show the specific +273 Da adducts.

  • Low Conjugation Efficiency

    • Cause: Acrylates are less reactive than maleimides.

    • Solution: Increase pH to 8.0 (do not exceed 8.5 to maintain Cys specificity) or increase incubation time to overnight.

References

  • BroadPharm. Azido-PEG4-Acrylate Product Data & Protocols. Retrieved from

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724–744.

  • Fontaine, S. D., et al. (2015). "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry, 26(1), 145–152. (Demonstrates the instability of maleimides vs. hydrolytically stable alternatives).

  • Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition, 48(38), 6974–6998.

Sources

Thiol-Ene Photo-Click vs. Michael Addition: A Technical Guide for Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiol-ene vs. Michael addition for hydrogel synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the design of hydrogels for tissue engineering and drug delivery, the method of crosslinking dictates not just the mechanical properties of the scaffold, but the viability of encapsulated cargo. This guide compares the two dominant step-growth polymerization strategies: Radical-Mediated Thiol-Ene Photo-Click and Anionic Thiol-Michael Addition .

While both mechanisms utilize the high reactivity of thiols to form thioether bonds, they diverge fundamentally in initiation, kinetics, and application suitability. This guide provides the mechanistic grounding, comparative data, and validated protocols necessary to select the optimal chemistry for your specific application.

Mechanistic Deep Dive

The Fundamental Divergence

The core distinction lies in the active species driving the reaction. Thiol-ene photo-click relies on thiyl radicals generated via light and photoinitiators. In contrast, Michael addition relies on thiolate anions generated via base catalysis or physiological pH.

Radical-Mediated Thiol-Ene (Photo-Click)
  • Mechanism: A photoinitiator (e.g., LAP) generates radicals upon light exposure. These radicals abstract a hydrogen from a thiol group, creating a thiyl radical (

    
    ). This radical attacks an electron-rich alkene (typically norbornene  or vinyl ether), forming a carbon-centered radical that abstracts a hydrogen from another thiol, propagating the cycle.
    
  • Key Feature: Spatiotemporal control.[1] The reaction starts and stops instantly with the light source.

  • Selectivity: Highly orthogonal; insensitive to oxygen (unlike acrylate chain-growth) and water.

Anionic Thiol-Michael Addition
  • Mechanism: A nucleophilic attack. A base (or buffer at pH > pKa of the thiol) deprotonates the thiol to form a thiolate anion (

    
    ). This anion attacks an electron-deficient alkene (typically maleimide , vinyl sulfone, or acrylate) at the 
    
    
    
    -carbon.
  • Key Feature: Spontaneous gelation. No external energy source (light) is required, making it ideal for in situ injection or opaque tissues.

  • Selectivity: pH-dependent kinetics; can be sensitive to competing nucleophiles (amines) if pH is too high.

Visualizing the Pathways

ReactionPathways cluster_Radical Radical-Mediated Thiol-Ene cluster_Michael Anionic Michael Addition Start_R Thiol + Norbornene Radical Thiyl Radical (S•) Start_R->Radical H-Abstraction Init Photoinitiator + hν Init->Radical Step Step-Growth Cycle Radical->Step Prod_R Thioether Network Step->Prod_R Start_M Thiol + Maleimide Anion Thiolate Anion (S-) Start_M->Anion Deprotonation Base Base / pH > pKa Base->Anion Attack Nucleophilic Attack Anion->Attack Prod_M Thioether Network Attack->Prod_M

Figure 1: Mechanistic comparison of Radical Thiol-Ene (top) and Anionic Michael Addition (bottom).

Performance Comparison

Kinetic Control & Tunability
  • Thiol-Ene: Kinetics are governed by light intensity and initiator concentration . Gelation can occur in seconds.

  • Michael Addition: Kinetics are governed by pH and alkene electrophilicity .

    • Maleimide: Extremely fast (seconds to minutes). Often requires slightly acidic buffer (pH 5.5-6.0) to allow mixing before gelation.

    • Vinyl Sulfone: Moderate (minutes to hours). Good for controlled casting.

    • Acrylate:[2][3][] Slow (hours) via Michael addition; often requires high pH or catalyst.

Cytocompatibility[6]
  • Thiol-Ene: Generally high. However, high concentrations of radicals can be cytotoxic. Using Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP ) allows for polymerization with low-intensity visible light (405 nm), significantly improving cell viability compared to UV initiators like I2959.

  • Michael Addition: Excellent. No radicals are generated. The primary risk is local pH stress if mixing buffers are not equilibrated quickly, but physiological pH (7.4) is often sufficient for gelation.

Comparative Data Summary
FeatureThiol-Ene (Radical)Michael Addition (Anionic)
Primary Mechanism Radical Step-GrowthNucleophilic Conjugate Addition
Trigger Light (UV/Visible)pH / Mixing
Preferred Alkene Norbornene (fastest), Vinyl EtherMaleimide (fastest), Vinyl Sulfone
Gelation Speed Instant (< 10s - 2 min)Tunable (10s - hours)
Spatial Control High (Lithography capable)Low (Bulk gelation)
Injectability Difficult (requires light at site)Excellent (mix-and-inject)
Network Homogeneity High (Step-growth)High (Step-growth)
Oxygen Inhibition NegligibleNone
Key Risk Radical toxicity (mitigated by LAP)Premature gelation (mixing issues)

Validated Experimental Protocols

Protocol A: Photo-Initiated Thiol-Ene Hydrogel

System: PEG-Norbornene (PEG-NB) + Dithiothreitol (DTT) or Thiolated Peptide. Application: Cell encapsulation with spatial patterning.[1]

  • Reagent Preparation:

    • Dissolve PEG-NB (8-arm, 20 kDa) in PBS to create a 10-20% (w/v) stock solution.

    • Dissolve LAP photoinitiator in PBS to 0.5% (w/v).

    • Prepare Crosslinker (e.g., MMP-degradable peptide) with terminal cysteines in PBS. Ensure 1:1 molar ratio of Thiol:Norbornene.

  • Mixing:

    • Combine PEG-NB, Crosslinker, and LAP solutions.

    • Final concentrations: 5-10% PEG-NB, 1:1 Thiol:Ene ratio, 0.05% LAP.

    • Cell Addition: Resuspend cell pellet gently into the precursor solution.

  • Photopolymerization:

    • Pipette 20-50 µL of solution into a mold (e.g., cut syringe tip or PDMS well).

    • Expose to 405 nm light at 10 mW/cm² for 2-4 minutes .

    • Note: Norbornene kinetics are fast; gelation often occurs within 30 seconds, but continue to ensure full conversion.

  • Validation:

    • Verify gelation by tilting the mold.

    • Wash with warm media to remove unreacted initiator.

Protocol B: Michael Addition Hydrogel

System: PEG-Maleimide (PEG-MAL) + Thiolated Peptide. Application: Injectable drug delivery or sensitive cell culture.

  • Reagent Preparation:

    • Dissolve PEG-MAL (4-arm, 20 kDa) in pH 6.0 PBS (slightly acidic to prevent hydrolysis and premature reaction).

    • Dissolve Crosslinker (Thiol-peptide) in pH 7.4 - 8.0 HEPES buffer.

  • pH Tuning (Critical Step):

    • The reaction rate depends on the final pH.

    • Fast Gelation (< 1 min): Final pH ~7.4.

    • Slow Gelation (5-10 min): Final pH ~6.5.

  • Mixing & Gelation:

    • Load PEG-MAL solution into Syringe A.

    • Load Crosslinker/Cell suspension into Syringe B.

    • Connect via a luer-lock connector or mix rapidly in a tube.

    • Inject immediately into the target site or mold.

  • Validation:

    • Rheology is recommended to determine the "gel point" (G' > G'').

    • For PEG-MAL, ensure stoichiometry is precise (often 1:1 or slight Maleimide excess if thiols oxidize).

Decision Matrix: Which to Choose?

Use the following logic flow to determine the appropriate chemistry for your study.

DecisionMatrix Root Hydrogel Application Requirement Q1 Is in situ injection required? Root->Q1 Q2 Is spatial patterning required? Q1->Q2 No (In vitro / Open site) Res_Michael Use Michael Addition (PEG-MAL + Peptide) Q1->Res_Michael Yes (Opaque/Deep tissue) Q2->Res_Michael No (Bulk Gel) Res_ThiolEne Use Thiol-Ene Photo-Click (PEG-NB + LAP) Q2->Res_ThiolEne Yes (Lithography)

Figure 2: Decision matrix for selecting hydrogel chemistry.

References

  • Fairbanks, B. D., et al. (2009). A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization. Advanced Materials. Link

  • Phelps, E. A., et al. (2012). Maleimide Cross-Linked Bioactive PEG Hydrogel Exhibits Improved Reaction Kinetics and Cross-Linking for Cell Encapsulation and In Situ Delivery. Advanced Materials. Link

  • Lin, C. C., & Anseth, K. S. (2009). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine.[5] Pharmaceutical Research. Link

  • Kharkar, P. M., et al. (2013). Thiol–ene Click Hydrogels for Therapeutic Delivery.[5][6][7] MRS Bulletin. Link

  • Caliari, S. R., & Burdick, J. A. (2016). A Practical Guide to Hydrogels for Cell Culture. Nature Methods. Link

Sources

PEG Diacrylamide (PEGDAA): The Biostable Evolution of PEGDA

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Implementation Guide

Executive Summary: The Stability Imperative

Poly(ethylene glycol) diacrylate (PEGDA) has long been the "workhorse" hydrogel for biomedical applications due to its tunable mechanics and bio-inertness. However, its reliance on ester linkages creates a fundamental vulnerability: susceptibility to hydrolytic degradation. For long-term implantation or precise mechanobiological studies, this degradation introduces uncontrolled variables—changing mesh size, swelling ratios, and stiffness over time.

PEG Diacrylamide (PEGDAA) emerges as the definitive alternative for applications requiring temporal stability. By substituting the ester linkage with a thermodynamically stable amide linkage , PEGDAA retains the photopolymerization versatility of PEGDA while virtually eliminating hydrolytic degradation.

This guide provides a technical analysis of PEGDAA, validating its performance against PEGDA through mechanistic logic, comparative data, and actionable protocols.

Chemical Mechanism: The Amide Advantage

To understand the performance shift, we must look at the molecular bond stability.

  • PEGDA (Ester Bond): The carbonyl carbon in the ester group is highly electrophilic, making it a target for nucleophilic attack by water (hydrolysis) or enzymes (esterases). This reaction is catalyzed by acids and bases, leading to backbone cleavage.

  • PEGDAA (Amide Bond): The nitrogen atom in the amide bond donates its lone pair into the carbonyl system (resonance), significantly reducing the electrophilicity of the carbonyl carbon. This makes the bond highly resistant to hydrolysis under physiological conditions.

Visualization: Hydrolysis Susceptibility Pathway

The following diagram illustrates the degradation pathway difference between the two molecules.

degradation_mechanism cluster_0 PEGDA (Ester Linkage) cluster_1 PEGDAA (Amide Linkage) PEGDA PEG-O-CO-CH=CH2 (Ester Bond) Hydrolysis Hydrolysis (H2O / Esterases) PEGDA->Hydrolysis High Susceptibility Breakdown Cleaved Polymer + Acrylic Acid Hydrolysis->Breakdown Rapid Degradation PEGDAA PEG-NH-CO-CH=CH2 (Amide Bond) Stability Resonance Stabilization PEGDAA->Stability Resists Nucleophiles Intact Stable Hydrogel Network Stability->Intact Long-term Stability

Figure 1: Mechanistic comparison of hydrolytic degradation pathways. PEGDA is prone to cleavage, while PEGDAA utilizes resonance stabilization to maintain integrity.

Comparative Performance Analysis

The following data synthesizes findings from accelerated aging studies and in vivo implantation models (e.g., subcutaneous rat models).

Hydrolytic Stability

This is the primary differentiator. In accelerated degradation conditions (pH 11.7, 37°C), PEGDA gels degrade rapidly, while PEGDAA gels maintain mass and mechanical integrity.

MetricPEGDA (Diacrylate)PEGDAA (Diacrylamide)Implication
Linkage Type EsterAmideAmide is thermodynamically more stable.
In Vivo Stability Significant mass loss < 4 weeksStable > 12 weeksPEGDAA is essential for long-term implants.
Degradation Mechanism Bulk HydrolysisOxidation (negligible hydrolysis)PEGDAA isolates oxidation variables.[1]
pH Sensitivity High (Acid/Base sensitive)Low (Stable across pH 2-12)PEGDAA tolerates harsh processing.
Mechanical Properties & Tunability

Researchers often fear that switching chemistries will alter the mechanical "feel" of the gel. However, PEGDAA exhibits nearly identical tunability to PEGDA.[2][3]

PropertyPEGDA (10 kDa, 10% w/v)PEGDAA (10 kDa, 10% w/v)Notes
Compressive Modulus ~77 ± 19 kPa~94 ± 11 kPaStatistically similar initial stiffness.
Swelling Ratio (Q) ~10-15~10-15Identical mesh size/diffusion rates.
Tunability Range 1 kPa - 1 MPa1 kPa - 1 MPaTuned via MW and concentration.
Cytocompatibility

Both materials utilize the PEG backbone, ensuring a "blank slate" bio-inert surface.[4]

  • Cell Viability: >90% viability (Live/Dead assay) for both materials post-encapsulation (using LAP or Irgacure 2959).

  • Protein Adsorption: Extremely low for both (non-fouling).

  • Functionalization: Both can be co-polymerized with peptide-acrylates (e.g., RGD-acrylate) to induce cell adhesion.

Experimental Protocol: Synthesis & Processing

To switch to PEGDAA, you cannot simply buy PEG-diol and react it with acryloyl chloride (that makes PEGDA). You must start with PEG-diamine .

Synthesis of PEGDAA Macromer

Objective: Functionalize PEG-diamine with acrylamide end-groups.

Reagents:

  • PEG-diamine (MW of choice, e.g., 3.4 kDa, 10 kDa)

  • Acryloyl Chloride (excess)

  • Triethylamine (TEA) (base catalyst)

  • Dichloromethane (DCM) (anhydrous solvent)

Workflow:

  • Dissolution: Dissolve PEG-diamine in anhydrous DCM under nitrogen purge.

  • Activation: Add TEA (2:1 molar ratio to amine groups) to scavenge HCl byproducts.

  • Acrylation: Dropwise addition of Acryloyl Chloride (2:1 molar ratio to amine groups) at 0°C.

    • Note: The reaction is exothermic; keep on ice to prevent thermal polymerization.

  • Reaction: Stir overnight at room temperature in the dark.

  • Purification (Critical):

    • Filter to remove TEA-HCl salts.

    • Precipitate in cold diethyl ether (10x volume).

    • Dialyze (MWCO < Polymer MW) against dH2O for 3 days to remove unreacted acryloyl chloride and small molecules.

  • Lyophilization: Freeze-dry to obtain white PEGDAA powder.

Photopolymerization Workflow

The crosslinking process is identical to PEGDA, allowing for seamless integration into existing 3D printing (DLP/SLA) or casting workflows.

Reagents:

  • PEGDAA macromer[2][3]

  • Photoinitiator: LAP (0.05% w/v) for visible light (405nm) OR Irgacure 2959 for UV (365nm).

  • Solvent: PBS or Cell Culture Media.

synthesis_workflow Start Weigh PEGDAA (e.g., 10% w/v) Dissolve Dissolve in PBS/Media + Photoinitiator (LAP) Start->Dissolve AddCells Optional: Add Cells (Suspension) Dissolve->AddCells Mold Inject into Mold / Load into 3D Printer AddCells->Mold Cure Expose to Light (405nm, 10-20 mW/cm²) Mold->Cure Wash Wash with PBS (Remove unreacted monomer) Cure->Wash Final Stable PEGDAA Hydrogel Wash->Final

Figure 2: Photopolymerization workflow. The process mirrors standard PEGDA protocols, requiring no new equipment.

Decision Matrix: When to Switch?

Use this logic gate to determine if PEGDAA is required for your specific experimental goals.

decision_matrix Start Select Hydrogel Chemistry Duration Experiment Duration? Start->Duration Short < 2 Weeks (In Vitro) Duration->Short Short Term Long > 2 Weeks (In Vivo / Long-term) Duration->Long Long Term Environment Environmental pH? Short->Environment UsePEGDAA Use PEGDAA (High Stability Required) Long->UsePEGDAA Neutral Neutral (pH 7.4) Environment->Neutral Standard Harsh Acidic/Basic (Tumor microenv. / Gastric) Environment->Harsh Extreme UsePEGDA Use PEGDA (Cost-effective, Standard) Neutral->UsePEGDA Harsh->UsePEGDAA

Figure 3: Decision matrix for selecting between PEGDA and PEGDAA based on experimental constraints.

References

  • Browning, M. B., et al. (2012). "Development of a biostable replacement for PEGDA hydrogels." Biomacromolecules, 13(3), 779-786. [Link]

  • Browning, M. B., & Cosgriff-Hernandez, E. (2012). "Determination of the in vivo degradation mechanism of PEGDA hydrogels." Journal of Biomedical Materials Research Part A, 100A(11), 3054-3061. [Link]

  • Nemeth, C. L., et al. (2017). "A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies." Journal of Biomedical Materials Research Part A, 105(12), 3361-3373. [Link]

  • Zhu, J. (2010). "Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering." Biomaterials, 31(17), 4639-4656. [Link]

Sources

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.